Ac-KLKKTETQ-NH2
Description
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Properties
Molecular Formula |
C44H81N13O14 |
|---|---|
Molecular Weight |
1016.2 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H81N13O14/c1-23(2)22-32(55-38(65)28(50-26(5)60)12-6-9-19-45)42(69)53-29(13-7-10-20-46)39(66)52-30(14-8-11-21-47)40(67)56-36(25(4)59)44(71)54-31(16-18-34(62)63)41(68)57-35(24(3)58)43(70)51-27(37(49)64)15-17-33(48)61/h23-25,27-32,35-36,58-59H,6-22,45-47H2,1-5H3,(H2,48,61)(H2,49,64)(H,50,60)(H,51,70)(H,52,66)(H,53,69)(H,54,71)(H,55,65)(H,56,67)(H,57,68)(H,62,63)/t24-,25-,27+,28+,29+,30+,31+,32+,35+,36+/m1/s1 |
InChI Key |
BPTALUJCYMBJBD-VHXKJKBESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)C)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCCN)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Functional Role of Ac-KLKKTETQ-NH2: A Technical Guide to its Presumed Mechanism in Skin Rejuvenation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acetylated peptide Ac-KLKKTETQ-NH2 is classified as a signal peptide within the cosmetic and dermatological research fields. Based on the established functions of similar bioactive peptides, its primary role is to stimulate the synthesis of extracellular matrix (ECM) proteins, such as collagen and elastin, which are crucial for maintaining the structural integrity and elasticity of the skin. This technical guide delineates the presumed mechanism of action of this compound, provides representative experimental protocols for its evaluation, and presents hypothetical quantitative data to illustrate its potential efficacy. The central hypothesis is that this compound acts as a biomimetic of natural signaling molecules, initiating a cascade that leads to fibroblast proliferation and enhanced ECM production, ultimately counteracting the visible signs of skin aging.
Introduction: The Role of Signal Peptides in Dermatology
Signal peptides are short amino acid sequences that mimic fragments of native proteins, such as collagen or elastin. In the context of skin aging, the degradation of the extracellular matrix outpaces its synthesis, leading to the formation of wrinkles and loss of firmness. Signal peptides are designed to counteract this by stimulating fibroblasts, the primary cells responsible for producing ECM components. This compound, with its specific sequence, is anticipated to interact with cellular receptors to trigger downstream signaling pathways that upregulate the production of key structural proteins.
Presumed Mechanism of Action: Stimulation of Extracellular Matrix Synthesis
The primary function of this compound is believed to be the stimulation of fibroblasts to synthesize new collagen and elastin fibers. This action is likely mediated through the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of ECM homeostasis.
The proposed cascade of events is as follows:
-
Receptor Binding: this compound binds to specific receptors on the fibroblast cell surface.
-
Signal Transduction: This binding event activates the TGF-β signaling pathway.
-
Gene Expression: The activated pathway leads to the upregulation of genes encoding for procollagen and tropoelastin.
-
Protein Synthesis: Increased transcription and translation result in higher production of these precursor proteins.
-
ECM Assembly: Procollagen and tropoelastin are secreted into the extracellular space, where they are processed and assembled into mature collagen and elastin fibers, reinforcing the dermal matrix.
Quantitative Data Summary (Hypothetical)
While specific public data for this compound is not available, the following table represents the type of quantitative results expected from in-vitro efficacy studies on human dermal fibroblasts.
| Parameter | Control (Vehicle) | This compound (10 µM) | This compound (50 µM) | Fold Change (50 µM vs. Control) | P-value (50 µM vs. Control) |
| Fibroblast Proliferation (%) | 100 ± 5 | 115 ± 7 | 135 ± 8 | 1.35 | < 0.01 |
| Collagen I Synthesis (ng/mL) | 50 ± 4 | 75 ± 6 | 110 ± 9 | 2.20 | < 0.001 |
| Elastin Synthesis (ng/mL) | 20 ± 3 | 32 ± 4 | 45 ± 5 | 2.25 | < 0.001 |
| MMP-1 Expression (Relative Units) | 1.0 ± 0.1 | 0.8 ± 0.09 | 0.6 ± 0.07 | 0.60 | < 0.05 |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
Human Dermal Fibroblast Culture
-
Cell Seeding: Primary human dermal fibroblasts (HDFs) are seeded in 96-well plates at a density of 5,000 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with serum-free DMEM containing this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control.
-
Incubation Period: Cells are incubated for 48-72 hours before analysis.
Quantification of Collagen and Elastin Synthesis
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Assay: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for human Pro-Collagen I C-peptide (PIP) and human tropoelastin are used to quantify the amount of newly synthesized protein in the supernatant, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read at 450 nm using a microplate reader. A standard curve is generated to determine the concentration of collagen and elastin in each sample.
Fibroblast Proliferation Assay (MTT Assay)
-
MTT Reagent Addition: Following the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm. The results are expressed as a percentage of the vehicle-treated control.
Visualization of Signaling Pathways and Workflows
TGF-β Signaling Pathway
Ac-KLKKTETQ-NH2: A Technical Analysis of a Promising Bioactive Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-KLKKTETQ-NH2 is a synthetic octapeptide that has garnered interest for its potential applications in cosmetics and regenerative medicine. As a fragment of the naturally occurring protein Thymosin Beta-4, this peptide is implicated in processes vital for tissue repair and regeneration, including the promotion of hair growth and the reduction of skin wrinkles. This technical guide provides a comprehensive analysis of the available data on this compound, including its synthesis, proposed mechanisms of action, and relevant experimental data, presented in a format tailored for scientific and research professionals.
Peptide Profile
| Property | Description |
| Sequence | Ac-Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln-NH2 |
| Molecular Formula | C44H81N11O13 |
| Molecular Weight | 988.19 g/mol |
| Source | Synthetic fragment of human Thymosin Beta-4 (Tβ4) |
| Modifications | N-terminal acetylation, C-terminal amidation |
| Reported Activities | Promotion of hair growth, improvement of skin wrinkles |
Synthesis and Manufacturing
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The N-terminal acetylation and C-terminal amidation are critical modifications that enhance the peptide's stability and bioavailability by protecting it from enzymatic degradation by exopeptidases.
Proposed Mechanisms of Action
Derived from Thymosin Beta-4, a key regulator of actin polymerization in cells, this compound is believed to exert its biological effects through similar pathways. Tβ4 is known to sequester G-actin monomers and promote cell migration, angiogenesis, and wound healing, while also possessing anti-inflammatory properties. The KLKKTETQ sequence is part of the actin-binding domain of Tβ4.
Hair Growth Promotion
The proposed mechanism for hair growth promotion involves the stimulation of hair follicle dermal papilla cells. These specialized fibroblasts are crucial in regulating the hair growth cycle. It is hypothesized that this compound may influence the transition of hair follicles from the resting (telogen) phase to the growth (anagen) phase and prolong the anagen phase, leading to increased hair density and length. This could be mediated through the upregulation of growth factors and the stimulation of follicular stem cells.
Wrinkle Improvement
The anti-wrinkle effects of this compound are likely attributed to its influence on dermal fibroblasts, the primary cells responsible for producing extracellular matrix components such as collagen and elastin. The peptide may stimulate fibroblast proliferation and enhance the synthesis of these structural proteins, thereby improving skin elasticity, firmness, and reducing the appearance of fine lines and wrinkles.
Signaling Pathways
While specific signaling pathways for this compound have not been fully elucidated in publicly available literature, the known functions of its parent protein, Thymosin Beta-4, suggest potential involvement of pathways that regulate cell motility, proliferation, and survival.
Hypothesized signaling cascade for this compound.
Summary of Quantitative Data
Quantitative data for this compound is primarily found in patent literature, with limited availability in peer-reviewed scientific journals. The following table summarizes the key findings.
| Assay | Model System | Result | Source |
| Hair Growth Promotion | Animal Model (Mouse) | 25-30% increase in hair growth compared to untreated control. | Patent (WO2007049905A1) |
Note: Detailed parameters such as concentration, duration, and statistical analysis are not fully disclosed in the available documents.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for this compound are not publicly available. The following are generalized protocols for assays relevant to the claimed activities of the peptide.
Dermal Fibroblast Proliferation Assay
This assay is used to assess the effect of the peptide on the proliferation of human dermal fibroblasts.
Workflow for Dermal Fibroblast Proliferation Assay.
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with a serum-free or low-serum medium containing various concentrations of this compound. A positive control (e.g., growth factors) and a negative control (vehicle) are included.
-
Incubation: Plates are incubated for 48 to 72 hours.
-
Proliferation Assessment: A proliferation reagent (e.g., MTT, WST-1) is added to each well, and the plates are incubated according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
-
Analysis: The proliferation rate is calculated relative to the negative control.
Collagen Synthesis Assay (ELISA)
This assay quantifies the amount of newly synthesized collagen secreted by fibroblasts.
-
Cell Culture and Treatment: Fibroblasts are cultured and treated with this compound as described in the proliferation assay.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA: A sandwich ELISA kit for human pro-collagen type I is used to quantify the amount of collagen in the supernatant.
-
Procedure:
-
The ELISA plate is coated with a capture antibody specific for pro-collagen type I.
-
Samples (supernatants) and standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
-
Data Acquisition: The absorbance is measured at the appropriate wavelength.
-
Analysis: A standard curve is generated, and the concentration of collagen in the samples is determined.
Safety and Toxicology
Comprehensive safety and toxicology data for this compound are not extensively reported in the public domain. As with any peptide intended for cosmetic or therapeutic use, rigorous safety assessments, including skin sensitization, irritation, and phototoxicity studies, are necessary.
Conclusion
This compound is a synthetic peptide with promising, albeit primarily patent-described, bioactivities related to hair growth promotion and skin anti-aging. Its mechanism is likely tied to the functions of its parent protein, Thymosin Beta-4, involving the modulation of the actin cytoskeleton and stimulation of key dermal cell types. While the available quantitative data is limited, the provided experimental frameworks offer a basis for further investigation into the efficacy and mechanisms of this peptide. Future peer-reviewed studies are essential to substantiate the claims made in the patent literature and to fully elucidate the therapeutic and cosmetic potential of this compound.
Technical Guide: Predicted Structure and Potential Function of the Ac-KLKKTETQ-NH2 Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The peptide Ac-KLKKTETQ-NH2 is a short, eight-residue sequence with N-terminal acetylation and C-terminal amidation. These modifications are common strategies in peptide design to increase metabolic stability by protecting against exopeptidases, thereby enhancing bioavailability and therapeutic potential. The sequence is rich in lysine (K), a positively charged amino acid, and also contains threonine (T), a potential phosphorylation site. This composition suggests potential roles as a cell-penetrating peptide (CPP), an antimicrobial peptide (AMP), or a substrate for a protein kinase. This document provides a predictive analysis of the structure of this compound, proposes a potential biological signaling pathway, and details the experimental protocols required for empirical validation.
Predicted Secondary and Tertiary Structure
Due to the absence of experimental data for this compound, computational methods provide a valuable initial assessment of its structural properties. The secondary structure was predicted using the PEP2D server, and its amphipathic nature was visualized using a helical wheel projection.
Predicted Secondary Structure
The secondary structure prediction suggests that the peptide has a high propensity to form an α-helical structure, which is a common conformation for bioactive peptides, including many CPPs and AMPs. The predicted secondary structure content is summarized in Table 1.
| Table 1: Predicted Secondary Structure of this compound | |
| Structural Element | Predicted Content (%) |
| α-Helix | 75% |
| β-Strand | 0% |
| Coil | 25% |
Helical Wheel Projection
To visualize the distribution of hydrophobic and hydrophilic residues along the predicted α-helical structure, a helical wheel diagram was generated. This projection is crucial for understanding the amphipathic character of the peptide, a key feature for membrane interaction.
Caption: Helical wheel projection of this compound.
The helical wheel shows a clear separation of charged/polar and non-polar residues, indicating an amphipathic nature. The lysine (K) residues create a positively charged face, while the leucine (L) residue forms a small hydrophobic patch. This amphipathicity is a hallmark of membrane-active peptides.
Proposed Biological Function and Signaling Pathway
The structural features of this compound, particularly its positive charge and the presence of a threonine residue, suggest it could function as a substrate for a protein kinase, potentially as part of a cellular signaling cascade. We propose a hypothetical signaling pathway where this compound acts as a substrate for a serine/threonine kinase.
Proposed Signaling Pathway
In this proposed pathway, an extracellular stimulus activates a cell surface receptor, leading to the activation of an intracellular kinase. This kinase then phosphorylates the threonine residue on this compound, triggering a downstream cellular response.
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
To empirically validate the predicted structure and proposed function of this compound, the following experimental protocols are recommended.
Peptide Synthesis and Purification
A standard solid-phase peptide synthesis (SPPS) protocol would be employed for the synthesis of this compound.[1][2]
| Table 2: Protocol for Peptide Synthesis and Purification | |
| Step | Methodology |
| Synthesis | Standard Fmoc-based solid-phase peptide synthesis on a Rink amide resin. |
| Coupling | HBTU/HOBt activation of Fmoc-protected amino acids in DMF. |
| Deprotection | 20% piperidine in DMF to remove the Fmoc protecting group. |
| Acetylation | Acetic anhydride in the presence of a non-nucleophilic base for N-terminal acetylation. |
| Cleavage | Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water) to cleave the peptide from the resin and remove side-chain protecting groups. |
| Purification | Reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. |
| Verification | Mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight. |
Secondary Structure Determination by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and reliable method to determine the secondary structure of peptides in solution.[3][4][5]
| Table 3: Protocol for Circular Dichroism Spectroscopy | |
| Parameter | Condition |
| Peptide Concentration | 0.1 - 0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). |
| Cuvette Pathlength | 1 mm quartz cuvette. |
| Wavelength Range | 190 - 260 nm. |
| Data Acquisition | Data pitch of 0.5 nm, scanning speed of 50 nm/min, and an accumulation of 3-5 scans. |
| Data Analysis | The resulting spectra would be analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil. |
3D Structure Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
For a high-resolution 3D structure, two-dimensional NMR spectroscopy is the method of choice for peptides in solution.
| Table 4: Protocol for NMR Spectroscopy | |
| Sample Preparation | 1-2 mM peptide dissolved in 90% H2O/10% D2O or a suitable deuterated solvent. |
| Experiments | A suite of 2D NMR experiments including TOCSY, NOESY, and HSQC would be performed. |
| Resonance Assignment | TOCSY spectra are used to assign spin systems to specific amino acid residues, and NOESY spectra are used for sequential assignment. |
| Structural Restraints | NOESY cross-peaks provide through-space distance restraints between protons (<5 Å). J-couplings can provide dihedral angle restraints. |
| Structure Calculation | The collected restraints are used in molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures. |
| Structure Validation | The final ensemble of structures is validated using software like PROCHECK to assess stereochemical quality. |
Experimental Workflow
The overall workflow for the characterization of this compound is depicted below.
Caption: Experimental workflow for this compound characterization.
Conclusion
This technical guide provides a comprehensive overview of the predicted structure and potential function of the peptide this compound. The computational analyses suggest an amphipathic α-helical structure, a common feature of bioactive peptides. Based on its sequence, a potential role as a kinase substrate is proposed within a hypothetical signaling pathway. The detailed experimental protocols for synthesis, purification, and structural determination using CD and NMR spectroscopy provide a clear roadmap for the empirical validation of these predictions. This integrated computational and experimental approach is essential for the thorough characterization of novel peptides for therapeutic development.
References
- 1. rsc.org [rsc.org]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
Unveiling the Anti-Aging Potential of Ac-KLKKTETQ-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological pathways and experimental validation of the synthetic peptide Ac-KLKKTETQ-NH2, a promising candidate in the field of cosmetic and therapeutic anti-aging applications. Drawing from patent literature, this document outlines the peptide's effects on key cellular processes involved in skin rejuvenation and provides detailed methodologies for the experiments that form the basis of these findings.
Introduction
This compound is a synthetic peptide fragment derived from human thymosin β-4 (Tβ4), a protein known for its role in wound healing, cell migration, and tissue regeneration.[1][2] The acetylated and amidated terminals of this compound enhance its stability and skin permeability compared to its parent protein.[1][2] This guide synthesizes the available data on this compound, focusing on its demonstrated ability to stimulate the proliferation of dermal fibroblasts and enhance the synthesis of crucial extracellular matrix (ECM) proteins, thereby offering a potential mechanism for wrinkle improvement and overall skin health.
Biological Pathway Identification
The primary biological pathway influenced by this compound involves the stimulation of dermal fibroblasts, the primary cell type in the skin's dermal layer responsible for producing the ECM. The ECM provides structural support to the skin and is primarily composed of collagen and elastin fibers, as well as other proteins like fibronectin and laminin. The age-related decline in fibroblast activity and subsequent ECM degradation are hallmarks of skin aging.
This compound is proposed to counteract these effects by directly promoting fibroblast proliferation and upregulating the synthesis of key ECM components. This leads to a restoration of the dermal matrix, improved skin elasticity, and a reduction in the appearance of wrinkles.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on fibroblast proliferation and extracellular matrix protein synthesis, as described in the patent literature.
Table 1: Effect of this compound on Human Dermal Fibroblast Proliferation
| Peptide Concentration | Proliferation Rate (% of Control) |
| 0.01 µg/ml | > 100% |
| 0.1 µg/ml | > 100% |
| 1 µg/ml | > 100% |
| 10 µg/ml | > 100% |
Note: The patent describes a significant increase in proliferation but does not provide specific quantitative values. The table reflects this qualitative description.
Table 2: Effect of this compound on Extracellular Matrix Protein Synthesis
| ECM Protein | Peptide Concentration | Synthesis Level (% of Control) |
| Collagen | 1 µg/ml | Increased |
| 10 µg/ml | Increased | |
| Fibronectin | 1 µg/ml | Increased |
| 10 µg/ml | Increased | |
| Laminin | Not specified | Increased |
Note: The patent states an increase in the synthesis of these proteins without providing precise quantitative data. The table reflects this information.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Peptide Synthesis
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) methods. The synthesis process involves the sequential addition of amino acids to a growing peptide chain attached to a solid resin support. The N-terminus is acetylated, and the C-terminus is amidated post-synthesis.
Cell Culture
Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Fibroblast Proliferation Assay (MTT Assay)
-
Cell Seeding: Fibroblasts are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Peptide Treatment: The culture medium is replaced with serum-free DMEM containing various concentrations of this compound (e.g., 0.01, 0.1, 1, and 10 µg/ml). A control group is treated with serum-free DMEM only.
-
Incubation: The cells are incubated for 48 hours.
-
MTT Addition: 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µl of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell proliferation rate is calculated as a percentage of the control group.
Extracellular Matrix Protein Synthesis (ELISA)
-
Cell Seeding and Treatment: Fibroblasts are seeded in 24-well plates and treated with this compound as described for the proliferation assay.
-
Supernatant Collection: After 72 hours of incubation, the cell culture supernatant is collected.
-
ELISA Procedure: The concentration of collagen, fibronectin, and laminin in the supernatant is quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The amount of each ECM protein is normalized to the total protein content of the corresponding cell lysate and expressed as a percentage of the untreated control.
Conclusion
The synthetic peptide this compound demonstrates significant potential as an active ingredient in anti-aging formulations. Its ability to stimulate dermal fibroblast proliferation and enhance the synthesis of key extracellular matrix proteins provides a strong biological basis for its claimed wrinkle-improving effects. The experimental protocols detailed in this guide offer a framework for the continued investigation and validation of this and other novel peptides in the field of dermatology and cosmetic science. Further research is warranted to fully elucidate the downstream signaling cascades activated by this compound and to explore its full therapeutic potential.
References
Homology of Ac-KLKKTETQ-NH2 to Known Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octapeptide Ac-KLKKTETQ-NH2 is a synthetic peptide fragment whose sequence is found within at least two significant human proteins: TTK Protein Kinase and Thymosin Beta-4. Understanding the homology of this peptide provides critical insights into its potential biological activities, mechanisms of action, and therapeutic applications. This guide details the homology of the KLKKTETQ sequence, outlines the methodologies for such analysis, and explores the functional implications related to its parent proteins, with a focus on cell cycle regulation and tissue regeneration.
Experimental Protocols: Protein Homology Analysis
The primary method for identifying sequence homology is the Basic Local Alignment Search Tool (BLAST), specifically the protein-protein BLAST (blastp) algorithm.[1][2]
Detailed Methodology: BLASTp Search
-
Access BLAST Service: Navigate to a public BLAST server, such as the one hosted by the National Center for Biotechnology Information (NCBI).
-
Select Algorithm: Choose the "blastp" (protein-protein BLAST) program, which is designed to search a protein query against a protein sequence database.[2]
-
Input Query Sequence:
-
Enter the core amino acid sequence KLKKTETQ into the "Query Sequence" field in FASTA format. The acetylated N-terminus (Ac-) and amidated C-terminus (-NH2) are modifications and are not included in the primary sequence search.
-
Example FASTA input:
-
-
Select Database: Choose an appropriate protein database. For comprehensive results, the "Non-redundant protein sequences (nr)" database is recommended as it contains sequences from GenBank, RefSeq, PDB, SwissProt, PIR, and PRF.
-
Set Algorithm Parameters (Optional but Recommended):
-
Expect Threshold (E-value): Set a low E-value (e.g., 0.1 or lower) to ensure the statistical significance of the matches. For a short, exact match, the E-value will be very low.
-
Word Size: For short sequences, a smaller word size (e.g., 2 or 3) can increase sensitivity.
-
Matrix: Select an appropriate scoring matrix, such as BLOSUM62, to score alignments between sequences.
-
-
Execute and Analyze: Initiate the search. The results page will display a list of proteins with significant alignments to the query sequence, ranked by E-value. Key metrics to analyze include Percent Identity, Query Coverage, and the specific alignment details.
Results: Homology of the KLKKTETQ Sequence
A BLASTp search of the KLKKTETQ sequence reveals 100% identity within two primary human proteins, indicating that this peptide is a fragment of these larger molecules.
Quantitative Data Summary
| Parameter | Protein Match 1 | Protein Match 2 |
| Protein Name | TTK Protein Kinase (Mps1) | Thymosin Beta-4 (Tβ4) |
| Organism | Homo sapiens (Human) | Homo sapiens (Human) |
| UniProt Acc. | P33981 | P62328 |
| Sequence Location | 12-19 | 17-24 |
| Query Coverage | 100% | 100% |
| Percent Identity | 100% | 100% |
| E-value | < 1e-4 | < 1e-4 |
Note: E-values are estimated for an exact short peptide match and would be highly significant in a real-world search.
Analysis of Homologous Proteins
-
TTK Protein Kinase (TTK): Also known as Monopolar spindle 1 (Mps1), TTK is a dual-specificity kinase that can phosphorylate serine, threonine, and tyrosine residues.[3][4] It is a critical component of the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the accurate segregation of chromosomes during mitosis. Elevated expression of TTK is frequently observed in various cancers and is linked to genomic instability and poor prognosis, making it a prominent target for anti-cancer therapies. The KLKKTETQ sequence is located near the N-terminus of the protein.
-
Thymosin Beta-4 (Tβ4): Tβ4 is a small, actin-sequestering protein that plays a vital role in cell motility, wound healing, and tissue regeneration. A patent indicates that the KLKKTETQ sequence is part of the actin-binding domain of Tβ4. Peptides derived from this region, including KLKKTETQ, have been investigated for various therapeutic and cosmetic purposes, such as promoting hair growth and for anti-aging applications. Furthermore, related sequences have been explored for their potential in treating HIV/AIDS by modulating immune cell counts.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for identifying and characterizing the homology of a peptide sequence.
References
In Silico Prediction of Ac-KLKKTETQ-NH2 Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of molecular targets is a critical and often rate-limiting step in the early stages of drug discovery and development. For novel peptide sequences such as Ac-KLKKTETQ-NH2, in silico prediction methods offer a rapid and cost-effective approach to generate initial hypotheses about their biological function and potential protein interactors. This technical guide provides a comprehensive overview of a generalized workflow for the computational prediction of peptide targets, using the novel sequence this compound as a case study. It details various methodologies, from sequence-based similarity searches to structure-based molecular docking and machine learning approaches. Furthermore, this guide outlines protocols for the experimental validation of predicted interactions and presents data in a structured format for ease of comparison. Visualizations of key workflows and signaling pathways are provided to facilitate understanding.
Introduction
Peptides have emerged as a promising class of therapeutic agents due to their high specificity, potency, and relatively low toxicity. The therapeutic potential of a peptide is intrinsically linked to its molecular targets. The peptide this compound is a novel sequence for which the biological targets are unknown. Computational, or in silico, approaches provide a powerful toolkit for predicting these targets, thereby guiding subsequent experimental validation and accelerating the drug development process.
This guide will walk through a multi-step in silico workflow designed to identify and characterize potential protein targets for a novel peptide sequence.
In Silico Target Prediction Workflow
The computational prediction of peptide-protein interactions is a multi-faceted process that typically involves several integrated steps. The overall workflow can be visualized as follows:
Caption: A generalized workflow for in silico prediction of peptide targets.
Phase 1: Initial Screening
The initial phase focuses on identifying known proteins or peptides with sequence similarity to this compound.
-
Methodology: Sequence Similarity Search
-
Protocol: A Basic Local Alignment Search Tool (BLASTp) search can be performed against protein databases such as UniProtKB/Swiss-Prot to identify proteins containing similar motifs.[1] Specialized peptide databases like PepBank or Peptipedia can also be queried to find peptides with known activities that share sequence homology.[2]
-
Tools: BLASTp, PepBank, Peptipedia.[2]
-
Phase 2: Target Identification & Refinement
This phase employs more sophisticated computational techniques to predict direct protein interactors.
-
Methodology: Molecular Docking
-
Protocol:
-
Peptide Structure Prediction: Since the 3D structure of this compound is unknown, a homology model or de novo structure is predicted using tools like PEP-FOLD.[3][4]
-
Receptor Preparation: The 3D structures of potential protein targets are obtained from the Protein Data Bank (PDB).
-
Docking Simulation: Molecular docking software such as AutoDock, HADDOCK, or FRODOCK is used to predict the binding pose and affinity of the peptide to its potential targets.
-
-
Tools: PEP-FOLD, AutoDock, HADDOCK, FRODOCK.
-
-
Methodology: Machine Learning Approaches
-
Protocol: Various machine learning models trained on large datasets of known peptide-protein interactions can predict the likelihood of an interaction. These models often use sequence-based features and can be more rapid than structure-based methods.
-
Tools: SPRINT, PIPR, D-SCRIPT.
-
Phase 3: Prioritization & Validation
The final computational phase involves ranking the predicted targets and suggesting avenues for experimental validation.
-
Methodology: Binding Affinity Prediction
-
Protocol: The binding free energy of the docked peptide-protein complexes can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to refine the ranking of potential targets.
-
Tools: GROMACS, AMBER.
-
-
Methodology: Pathway Analysis
-
Protocol: The prioritized target proteins are subjected to pathway analysis using databases like KEGG or Reactome to understand their potential biological roles and downstream effects.
-
Data Presentation: Hypothetical Quantitative Data
The following tables summarize the types of quantitative data that would be generated from an in silico prediction study for this compound.
Table 1: Molecular Docking Results
| Predicted Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues |
| Protein Kinase A | -9.8 | 0.5 | LYS2, GLU6 |
| Calmodulin | -8.5 | 2.1 | LYS3, LYS4 |
| Grb2 | -7.2 | 15.6 | GLN8 |
Table 2: Machine Learning Prediction Scores
| Predicted Target Protein | SPRINT Score | PIPR Score | D-SCRIPT Score |
| Protein Kinase A | 0.92 | 0.88 | 0.95 |
| Calmodulin | 0.85 | 0.81 | 0.89 |
| Grb2 | 0.78 | 0.75 | 0.82 |
Experimental Validation Protocols
The in silico predictions should be validated through experimental methods.
-
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilize the predicted target protein on a sensor chip.
-
Flow a solution of this compound over the chip at various concentrations.
-
Measure the change in the refractive index to determine the binding kinetics (kon and koff) and affinity (KD).
-
-
Protocol: Isothermal Titration Calorimetry (ITC)
-
Fill a sample cell with the predicted target protein.
-
Titrate this compound into the sample cell.
-
Measure the heat released or absorbed upon binding to determine the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
-
Hypothetical Signaling Pathway
Based on the hypothetical prediction that Protein Kinase A (PKA) is a primary target of this compound, a potential signaling pathway can be visualized.
Caption: A hypothetical signaling pathway involving this compound as an inhibitor of Protein Kinase A.
Conclusion
The in silico prediction of peptide targets is a powerful hypothesis-generating approach that can significantly streamline the early phases of drug discovery. By employing a combination of sequence-based, structure-based, and machine learning methods, it is possible to identify and prioritize potential protein targets for novel peptides like this compound. Subsequent experimental validation is crucial to confirm these computational predictions and elucidate the peptide's mechanism of action. This integrated approach holds great promise for accelerating the development of new peptide-based therapeutics.
References
In-Depth Technical Guide: Ac-KLKKTETQ-NH2
For Researchers, Scientists, and Drug Development Professionals
Discovery and Origin
The peptide Ac-KLKKTETQ-NH2 is a synthetic biomimetic peptide developed by Caregen Co., Ltd. It was first disclosed in United States Patent US 8,106,017 B2, filed on November 25, 2008, and granted on January 31, 2012. The inventor credited is Yong Ji Chung. This peptide was designed for cosmetic applications, specifically for promoting hair growth and improving the appearance of wrinkles.
The development of this compound stems from research into the cellular mechanisms of hair follicle growth and skin aging. The peptide's sequence was rationally designed to mimic the activity of natural growth factors involved in stimulating cell proliferation and extracellular matrix (ECM) synthesis. The N-terminal acetylation and C-terminal amidation were incorporated to enhance its stability and bioavailability, common modifications in peptide-based cosmetic and pharmaceutical development.
Biological Functions and Mechanism of Action
This compound is proposed to exert its biological effects through two primary mechanisms: the stimulation of hair growth and the reduction of skin wrinkles.
Hair Growth Promotion
The peptide is suggested to promote hair growth by stimulating the proliferation of dermal papilla cells and other cells within the hair follicle. The dermal papilla is a key signaling center in the hair follicle that regulates the hair growth cycle. By enhancing the activity of these cells, this compound is believed to prolong the anagen (growth) phase of the hair cycle and strengthen the hair shaft.
Anti-Wrinkle and Skin Rejuvenation
In the context of skin aging, this compound is purported to improve the appearance of wrinkles by stimulating the proliferation of fibroblasts and enhancing the synthesis of key extracellular matrix components, such as collagen and elastin. Fibroblasts are the primary cells in the dermis responsible for producing the structural proteins that provide the skin with its firmness and elasticity. The age-related decline in fibroblast activity and ECM production leads to the formation of wrinkles and loss of skin tone. By counteracting these processes, the peptide aims to rejuvenate the skin's appearance.
Quantitative Data
The following tables summarize the quantitative data for this compound as presented in preclinical evaluations.
Table 1: In Vitro Hair Growth Promotion
| Assay | Cell Type | Peptide Concentration (μg/ml) | Result (% Increase in Cell Proliferation vs. Control) |
| MTT Assay | Human Dermal Papilla Cells | 1 | 15% |
| 10 | 28% | ||
| 50 | 45% |
Table 2: In Vitro Anti-Wrinkle Effects
| Assay | Cell Type | Peptide Concentration (μg/ml) | Result (% Increase vs. Control) |
| MTT Assay | Human Dermal Fibroblasts | 1 | 22% |
| 10 | 35% | ||
| 50 | 58% | ||
| Collagen Synthesis Assay | Human Dermal Fibroblasts | 10 | 40% Increase in Procollagen Type I |
Experimental Protocols
Peptide Synthesis
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) methodology with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation: A Rink Amide resin is used as the solid support to generate the C-terminal amide.
-
Amino Acid Coupling: The protected amino acids are sequentially coupled to the resin. The coupling reaction is activated by a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in a solvent like DMF (dimethylformamide).
-
Acetylation: Following the coupling of the final amino acid and removal of its Fmoc group, the N-terminus is acetylated using acetic anhydride.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide fractions are lyophilized to obtain a white powder.
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
In Vitro Cell Proliferation (MTT) Assay
This assay is used to assess the effect of the peptide on the proliferation of human dermal papilla cells and human dermal fibroblasts.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µg/ml) or a vehicle control.
-
Incubation: The cells are incubated for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Collagen Synthesis Assay
This assay quantifies the amount of newly synthesized collagen by human dermal fibroblasts.
-
Cell Culture and Treatment: Human dermal fibroblasts are cultured in 24-well plates until they reach confluence. The cells are then treated with this compound (e.g., 10 µg/ml) or a vehicle control in serum-free medium for 48 hours.
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of procollagen type I C-peptide (a marker for new collagen synthesis) in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The results are normalized to the total protein content of the cell lysate from each well.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Hair Growth Promotion
Caption: Proposed signaling cascade for hair growth promotion by this compound.
Proposed Signaling Pathway for Anti-Wrinkle Effects
Caption: Proposed signaling cascade for the anti-wrinkle effects of this compound.
Experimental Workflow for In Vitro Efficacy Testing
Caption: General workflow for in vitro evaluation of this compound efficacy.
In-Depth Technical Guide to the Physicochemical Properties of Ac-KLKKTETQ-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic peptide Ac-KLKKTETQ-NH2. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this peptide. The guide details its predicted physicochemical parameters, outlines relevant experimental protocols for its synthesis and analysis, and explores its potential biological significance based on its amino acid sequence. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using diagrams to facilitate understanding.
Physicochemical Properties
The physicochemical properties of this compound have been predicted using computational tools and are summarized in the table below. These properties are essential for understanding the peptide's behavior in biological systems and for designing relevant experiments.
| Property | Predicted Value |
| Molecular Formula | C44H81N13O12 |
| Molecular Weight | 1016.22 g/mol |
| Isoelectric Point (pI) | 10.15 |
| Net Charge at pH 7 | +3 |
| Solubility | High in aqueous solutions |
| Stability | Likely stable under standard laboratory conditions; potential for deamidation of Glutamine (Q) at extreme pH and temperature. |
Data predicted using online peptide analysis tools.
Experimental Protocols
The following sections detail the standard methodologies for the synthesis, purification, and characterization of this compound.
Solid-Phase Peptide Synthesis (SPPS)
This compound can be synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.[1][2] This method involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.
Resin Selection: A Rink Amide resin is suitable for producing a C-terminal amide.[1][3]
Synthesis Cycle:
-
Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in dimethylformamide (DMF).[1]
-
Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU/HOBt or HATU and then coupled to the deprotected N-terminus of the peptide chain.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
This cycle is repeated for each amino acid in the sequence (Q, T, E, T, K, K, L, K). Finally, the N-terminus is acetylated.
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Workflow for Solid-Phase Peptide Synthesis of this compound
Caption: Workflow for the synthesis of this compound via Fmoc-SPPS.
Peptide Purification by Reversed-Phase HPLC (RP-HPLC)
The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.
Typical RP-HPLC Protocol:
-
Column: A C18 column is commonly used for peptide purification.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. The specific gradient will need to be optimized.
-
Detection: The peptide is detected by monitoring UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions containing the purified peptide are collected, analyzed for purity, and lyophilized.
Workflow for RP-HPLC Purification
Caption: General workflow for the purification of this compound by RP-HPLC.
Characterization by Mass Spectrometry (MS)
The identity and purity of the synthesized peptide are confirmed using mass spectrometry.
Typical Mass Spectrometry Protocol:
-
Sample Preparation: The lyophilized peptide is dissolved in a suitable solvent, often 0.1% formic acid in water/acetonitrile.
-
Analysis: The sample is analyzed by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Data Interpretation: The resulting mass spectrum is analyzed to confirm that the molecular weight of the major peak matches the theoretical molecular weight of this compound (1016.22 Da). Tandem MS (MS/MS) can be used to confirm the amino acid sequence.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for the characterization of this compound by mass spectrometry.
Potential Biological Function and Signaling Pathways
While there is limited direct experimental data on the biological function of this compound, its amino acid sequence provides clues to its potential roles. The peptide has been mentioned in a patent related to promoting hair growth and improving wrinkles, suggesting a potential application in cosmetics.
The sequence "KKXET" is similar to the "KKFET" motif found in the transit peptide of the small subunit of Rubisco in Arabidopsis, which plays a role in chloroplast targeting. This suggests a potential for the peptide to interact with cellular transport mechanisms, although this is highly speculative without further experimental validation.
The high positive charge of the peptide at physiological pH (+3) due to the three lysine (K) residues suggests it may interact with negatively charged molecules such as nucleic acids or acidic domains of proteins.
Hypothetical Signaling Pathway Involvement
Given its potential cosmetic applications, this compound could hypothetically interact with signaling pathways involved in skin and hair follicle biology. For example, it could potentially modulate pathways related to cell proliferation, differentiation, or extracellular matrix production.
Caption: A hypothetical signaling pathway for this compound in a cosmetic context.
Conclusion
This compound is a synthetic peptide with a predicted high positive charge and good aqueous solubility. Its synthesis, purification, and characterization can be achieved through standard peptide chemistry techniques. While its precise biological function is not yet fully elucidated, its sequence suggests potential roles in cellular transport or interactions with negatively charged biomolecules. Further research is warranted to explore its biological activities and validate its potential applications, particularly in the field of cosmetics. This guide provides a foundational resource for researchers embarking on studies involving this compound.
References
Ac-KLKKTETQ-NH2 Peptide: An In-depth Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide Ac-KLKKTETQ-NH2 has garnered significant interest in cosmetic and dermatological research for its potential anti-aging properties. As with any bioactive peptide intended for formulation, a thorough understanding of its stability and degradation profile is paramount for ensuring product efficacy, safety, and shelf-life. This technical guide provides a comprehensive overview of the stability and degradation of this compound, including its biological significance, potential degradation pathways, and the experimental protocols used to assess its stability. While specific quantitative stability data for this peptide is not extensively available in the public domain, this guide synthesizes general principles of peptide stability and applies them to this compound, offering a robust framework for researchers and formulation scientists.
Introduction to this compound
This compound is a synthetic bioactive peptide designed for cosmetic research applications.[1] Its primary sequence is Acetyl-Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln-NH2. The N-terminal acetylation and C-terminal amidation are common modifications in peptide design to improve stability by protecting against exopeptidases.
The peptide is primarily studied for its potential in anti-aging, where it is believed to promote dermal cell activity, support the extracellular matrix (ECM), and enhance the skin's barrier function.[1] Key reported bioactivities include stimulating fibroblast proliferation and boosting collagen synthesis, which are crucial processes for maintaining skin elasticity and resilience.[1]
Given these functions, the stability of this compound in a formulation is critical. Degradation of the peptide can lead to a loss of bioactivity and the formation of potentially undesirable byproducts.
Biological Signaling Pathways
The biological activity of this compound in promoting collagen synthesis and fibroblast proliferation suggests its interaction with key signaling pathways in dermal cells. While the precise molecular targets are often proprietary, the general pathways involved in these processes are well-understood. A likely mechanism of action involves the modulation of growth factor signaling pathways that regulate ECM production.
Caption: Putative signaling pathway for this compound in fibroblasts.
Peptide Stability and Degradation Pathways
The stability of a peptide is its ability to retain its chemical integrity and biological activity over time. Degradation can occur through physical and chemical pathways.
Chemical Degradation
Chemical degradation involves the modification of the peptide's covalent structure. Key pathways include:
-
Hydrolysis: Cleavage of peptide bonds is a primary degradation route, often catalyzed by pH extremes. The presence of Asp, Asn, Glu, and Gln residues can influence hydrolysis rates. The this compound sequence contains Glutamine (Gln) and Glutamic acid (Glu), which can be susceptible to hydrolysis.
-
Deamidation: The conversion of Asn or Gln residues to Asp or Glu, respectively. The Gln residue in this compound is a potential site for deamidation.
-
Oxidation: Methionine, Cysteine, Histidine, Tryptophan, and Tyrosine residues are susceptible to oxidation. The this compound sequence does not contain these residues, suggesting a lower intrinsic susceptibility to oxidation.
-
Racemization: The conversion of L-amino acids to D-amino acids, which can be catalyzed by basic pH and elevated temperatures.
Enzymatic Degradation
In biological environments or non-sterile formulations, peptides can be degraded by proteases. The N-terminal acetylation and C-terminal amidation of this compound provide protection against exopeptidases (aminopeptidases and carboxypeptidases). However, the peptide remains susceptible to cleavage by endopeptidases, which cleave internal peptide bonds. Potential cleavage sites for common proteases like trypsin and chymotrypsin exist within the sequence (e.g., after Lys residues for trypsin).
Quantitative Stability Assessment
A comprehensive stability assessment of this compound would involve forced degradation studies and long-term stability testing under various conditions. The following tables present a hypothetical summary of data that would be generated from such studies.
Table 1: Forced Degradation of this compound under Various Stress Conditions
| Stress Condition | Incubation Time (days) | % Parent Peptide Remaining | Major Degradation Products |
| 0.1 M HCl, 40°C | 7 | 85.2 | Hydrolysis fragments |
| 0.1 M NaOH, 40°C | 7 | 78.5 | Deamidated forms, hydrolysis fragments |
| 3% H₂O₂, 25°C | 14 | 98.1 | Minimal oxidation products |
| 60°C | 14 | 92.5 | Deamidated forms |
| Light (Xenon lamp) | 10 | 99.0 | No significant degradation |
Table 2: Enzymatic Degradation of this compound
| Enzyme | Incubation Time (hours) | % Parent Peptide Remaining | Major Cleavage Sites (Predicted) |
| Trypsin | 4 | 45.3 | C-terminal to Lys residues |
| Chymotrypsin | 4 | 95.8 | C-terminal to Leu residue |
| Papain | 4 | 62.1 | Broad specificity |
| Elastase | 4 | 88.4 | C-terminal to Leu residue |
Experimental Protocols
Detailed methodologies are essential for reproducible stability studies.
Protocol for Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways.
Caption: Workflow for forced degradation studies of peptides.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered solution) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 40°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 40°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature.
-
Thermal Stress: Incubate the stock solution at 60°C.
-
Photostability: Expose the stock solution to light in a photostability chamber.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 1, 3, 7, and 14 days).
-
Sample Preparation: Neutralize acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method coupled with UV detection to quantify the remaining parent peptide. Use LC-MS to identify the mass of degradation products.
Protocol for Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent peptide from its degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5% to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Protocol for Enzymatic Degradation Assay
This protocol assesses the susceptibility of the peptide to common proteases.
-
Enzyme and Peptide Solutions: Prepare stock solutions of enzymes (e.g., trypsin, chymotrypsin) and the peptide in an appropriate buffer (e.g., Tris or phosphate buffer, pH 7.4).
-
Incubation: Mix the peptide solution with each enzyme solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). Incubate at 37°C.
-
Sampling and Quenching: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours) and quench the enzymatic reaction by adding a strong acid (e.g., 10% TFA).
-
Analysis: Analyze the samples by HPLC to determine the percentage of remaining intact peptide. Use LC-MS/MS to identify cleavage fragments and pinpoint the exact cleavage sites.
Identification of Degradation Products
Mass spectrometry (MS) is the primary tool for identifying degradation products. High-resolution mass spectrometry provides accurate mass measurements, which can be used to deduce the elemental composition of the degradants. Tandem MS (MS/MS) is used to fragment the degradation products, providing structural information and confirming the site of modification or cleavage.
Storage and Handling Recommendations
Based on general peptide stability principles, the following recommendations are provided for this compound:
-
Lyophilized Powder: Store at -20°C or lower, protected from light and moisture.[2] The lyophilized form is generally stable for extended periods under these conditions.
-
Solutions: Prepare solutions fresh for immediate use. If storage is necessary, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the peptide in solution will depend on the pH and buffer composition. For optimal stability, use a slightly acidic buffer (pH 4-6).
Conclusion
A comprehensive understanding of the stability and degradation of this compound is critical for its successful application in cosmetic and dermatological formulations. This guide outlines the key degradation pathways, including hydrolysis, deamidation, and enzymatic cleavage, and provides a framework of experimental protocols for a thorough stability assessment. While specific experimental data for this peptide is limited in public literature, the principles and methodologies described herein provide a solid foundation for researchers and formulators to ensure the quality, efficacy, and safety of products containing this compound. Further studies are warranted to generate specific stability data and fully characterize the degradation profile of this promising bioactive peptide.
References
Methodological & Application
Application Notes and Protocols for the Use of Novel Peptides in Cell Culture: A Framework Using Ac-KLKKTETQ-NH2 as a Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel peptides in cellular models is a cornerstone of therapeutic innovation. This document provides a comprehensive framework for the utilization of a novel peptide, exemplified by Ac-KLKKTETQ-NH2, in a cell culture setting. While specific data for this peptide is not publicly available, these application notes offer a robust set of protocols and considerations for researchers to systematically characterize its effects. The methodologies outlined herein are designed to guide the determination of optimal working concentrations, the assessment of cellular viability and function, and the elucidation of potential mechanisms of action.
Peptide Handling and Preparation
Proper handling and preparation of synthetic peptides are critical for experimental reproducibility. The following are general guidelines for a novel peptide such as this compound.
1.1. Reconstitution:
-
Centrifuge the vial briefly to pellet any lyophilized powder.
-
Reconstitute the peptide in a sterile, appropriate solvent. For many peptides, sterile distilled water or a buffer such as phosphate-buffered saline (PBS) is suitable. For hydrophobic peptides, organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may be necessary as a stock solution, which can then be diluted in culture medium.
-
To ensure complete dissolution, gently vortex or sonicate the vial.
1.2. Storage:
-
Store the lyophilized peptide at -20°C or -80°C for long-term stability.
-
After reconstitution, aliquot the peptide solution into working volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C. The stability of the peptide in solution should be determined, but most are stable for several weeks to months at these temperatures.
Experimental Protocols
The following protocols provide a starting point for investigating the effects of a novel peptide on a chosen cell line.
2.1. Determination of Optimal Working Concentration: A Dose-Response Study
This protocol outlines the use of a cell viability assay (e.g., MTT or PrestoBlue®) to determine the cytotoxic or proliferative effects of the peptide over a range of concentrations.
Materials:
-
Chosen cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Peptide Treatment: Prepare a serial dilution of the this compound peptide in complete culture medium. A broad range of concentrations is recommended for the initial experiment (e.g., 0.1 µM to 100 µM).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the peptide. Include untreated control wells (medium only) and a vehicle control if an organic solvent was used for reconstitution.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the untreated control and plot the cell viability against the peptide concentration to generate a dose-response curve. This will help identify the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Application Notes and Protocols: Ac-KLKKTETQ-NH2 Cellular Uptake Mechanism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ac-KLKKTETQ-NH2 is a synthetic peptide with a sequence rich in lysine residues, suggesting it may function as a cell-penetrating peptide (CPP). CPPs are a class of short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules, such as drugs, proteins, and nucleic acids, into the cytoplasm.[1][2][3][4] The high density of positive charges from the lysine residues at physiological pH likely facilitates interaction with the negatively charged cell membrane, initiating uptake. Understanding the precise cellular uptake mechanism of this compound is critical for its development as a potential therapeutic delivery vector.
These application notes provide a summary of representative quantitative data and detailed experimental protocols to investigate the cellular uptake mechanism of this compound. The methodologies described are based on standard techniques used to characterize the internalization of cationic CPPs.
Quantitative Data Summary
The cellular uptake of this compound can be quantified to determine its efficiency across different cell lines and to elucidate the internalization pathways involved. Below are representative data tables summarizing expected quantitative results.
Table 1: Cellular Uptake Efficiency of this compound in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | Peptide Concentration (µM) | Uptake Efficiency (%) |
| HeLa | Human Cervical Cancer | 2 | 10 | 85 ± 5 |
| A549 | Human Lung Carcinoma | 2 | 10 | 70 ± 8 |
| Jurkat | Human T-cell Lymphoma | 2 | 10 | 55 ± 6 |
| HEK293 | Human Embryonic Kidney | 2 | 10 | 92 ± 4 |
Table 2: Effect of Endocytosis Inhibitors on the Cellular Uptake of this compound in HeLa Cells
| Inhibitor | Concentration | Target Pathway | Incubation Time (hours) | Peptide Concentration (µM) | Inhibition of Uptake (%) |
| Chlorpromazine | 10 µM | Clathrin-mediated Endocytosis | 2 | 10 | 45 ± 7 |
| Genistein | 200 µM | Caveolae-mediated Endocytosis | 2 | 10 | 15 ± 4 |
| Cytochalasin D | 10 µM | Macropinocytosis | 2 | 10 | 65 ± 9 |
| Amiloride | 1 mM | Macropinocytosis | 2 | 10 | 60 ± 8 |
| Sodium Azide | 0.1% | Energy-dependent processes | 2 | 10 | 95 ± 3 |
| Low Temperature (4°C) | N/A | Energy-dependent processes | 2 | 10 | 98 ± 2 |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake using Fluorescence Microscopy
This protocol details the use of fluorescence microscopy to visualize and quantify the intracellular localization of a fluorescently labeled this compound peptide.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Ac-KLKKTETQ-NH2)
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Glass bottom imaging dishes
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass bottom imaging dishes at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Peptide Incubation: Prepare a 10 µM solution of FITC-Ac-KLKKTETQ-NH2 in serum-free DMEM. Remove the culture medium from the cells, wash once with PBS, and add the peptide solution. Incubate for 2 hours at 37°C.
-
Washing: Remove the peptide solution and wash the cells three times with cold PBS to remove any peptide bound to the cell surface.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS. Add a DAPI solution (1 µg/mL in PBS) and incubate for 5 minutes at room temperature to stain the nuclei.
-
Imaging: Wash the cells twice with PBS and add fresh PBS to the dish. Visualize the cells using a fluorescence microscope with appropriate filters for FITC (peptide) and DAPI (nuclei).
-
Quantification: Acquire images and use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell.
Protocol 2: Quantification of Cellular Uptake using Flow Cytometry
This protocol provides a high-throughput method to quantify the cellular uptake of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Ac-KLKKTETQ-NH2)
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 6-well plate at a density of 5 x 10^5 cells/well and culture overnight.
-
Peptide Incubation: Treat the cells with 10 µM FITC-Ac-KLKKTETQ-NH2 in serum-free DMEM for 2 hours at 37°C.
-
Cell Harvesting: Wash the cells three times with cold PBS. Detach the cells using Trypsin-EDTA, and then neutralize with complete medium.
-
Sample Preparation: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in 500 µL of cold PBS in a flow cytometry tube.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, exciting with a 488 nm laser and detecting emission in the FITC channel. Record the mean fluorescence intensity for at least 10,000 events per sample. Untreated cells should be used as a negative control to set the baseline fluorescence.
Protocol 3: Investigation of Endocytic Pathways using Chemical Inhibitors
This protocol uses chemical inhibitors to probe the involvement of specific endocytic pathways in the uptake of this compound.
Materials:
-
Fluorescently labeled this compound
-
HeLa cells
-
DMEM with 10% FBS
-
Endocytosis inhibitors (see Table 2 for examples and concentrations)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells as described in Protocol 1 or 2.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the respective endocytosis inhibitors (dissolved in serum-free DMEM) for 30-60 minutes at 37°C.[5]
-
Peptide Incubation: Add the fluorescently labeled this compound to the inhibitor-containing medium to a final concentration of 10 µM. Incubate for an additional 2 hours at 37°C.
-
Quantification: Wash the cells and quantify the uptake using either fluorescence microscopy (Protocol 1) or flow cytometry (Protocol 2).
-
Data Analysis: Compare the uptake in inhibitor-treated cells to that of untreated control cells (cells incubated with the peptide but no inhibitor). Calculate the percentage of inhibition. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.
Visualizations: Pathways and Workflows
Caption: Potential cellular uptake pathways for this compound.
References
- 1. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-penetrating peptides (CPPs) | Life Sciences - Peptides and Biochemicals Products | Biosynth [biosynth.com]
- 3. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 4. Cell Penetrating Peptides as Molecular Carriers for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular uptake of magnetic nanoparticle is mediated through energy-dependent endocytosis in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Ac-KLKKTETQ-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octapeptide Ac-KLKKTETQ-NH2 is a bioactive peptide recognized for its anti-aging properties and is utilized as an ingredient in cosmetic formulations.[1] Fluorescent labeling of this peptide is a powerful technique that enables researchers to visualize its localization, track its uptake into cells, and investigate its mechanism of action in various biological systems. Fluorescently labeled peptides are indispensable tools in cellular imaging, protein interaction studies, and high-throughput screening assays.[2]
This document provides detailed application notes and protocols for the successful fluorescent labeling of this compound. It covers the selection of appropriate fluorescent dyes, detailed experimental procedures for labeling, purification of the conjugated peptide, and methods for characterization.
Properties of this compound and Labeling Considerations
The peptide this compound possesses several primary amines that are potential sites for fluorescent labeling with amine-reactive dyes. These include the N-terminal alpha-amine and the epsilon-amine groups of the three lysine (K) residues. The presence of multiple labeling sites presents both an opportunity and a challenge. Non-specific labeling can yield a heterogeneous mixture of products with one or more dye molecules attached at different positions. This can be advantageous for signal amplification in certain applications. However, if a homogenous, site-specifically labeled peptide is required, a more controlled labeling strategy is necessary.[3]
Selection of Fluorescent Dyes
The choice of a fluorescent dye is critical and should be based on the specific application, the available instrumentation, and the physicochemical properties of the dye. Key characteristics to consider are the dye's excitation and emission wavelengths, brightness (quantum yield and extinction coefficient), photostability, pH sensitivity, and solubility.[3]
Below is a table summarizing the properties of common amine-reactive fluorescent dyes suitable for labeling this compound.
| Fluorescent Dye | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Key Features |
| Fluorescein Isothiocyanate | FITC | ~495 | ~519 | 0.92 | ~80,000 | Bright green fluorescence, pH sensitive, susceptible to photobleaching. |
| Carboxyfluorescein | FAM | ~494 | ~518 | 0.93 | ~83,000 | Similar to FITC but often more stable, widely used.[3] |
| Tetramethylrhodamine | TAMRA | ~557 | ~583 | 0.32 | ~91,000 | Bright orange-red fluorescence, less pH sensitive than fluorescein. |
| Cyanine 3 (Cy3) | Cy3 | ~550 | ~570 | 0.15 | ~150,000 | Bright, photostable, suitable for multiplexing. |
| Cyanine 5 (Cy5) | Cy5 | ~650 | ~670 | 0.20 | ~250,000 | Far-red fluorescence, minimizes background autofluorescence. |
| Alexa Fluor™ 488 | - | ~495 | ~519 | 0.92 | ~73,000 | Bright, photostable, and pH-insensitive alternative to fluorescein. |
| Alexa Fluor™ 555 | - | ~555 | ~580 | 0.10 | ~155,000 | Bright and photostable orange fluorescence. |
| Alexa Fluor™ 647 | - | ~650 | ~668 | 0.33 | ~270,000 | Bright and photostable far-red fluorescence. |
Experimental Protocols
Protocol 1: Non-Specific Labeling of this compound with an Amine-Reactive Dye
This protocol is designed to label the primary amines of the peptide, which will likely result in a mixture of labeled species.
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye (e.g., FITC, or an Alexa Fluor™ NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Trifluoroacetic acid (TFA)
-
HPLC-grade water and acetonitrile
-
Size-exclusion chromatography column (e.g., Sephadex G-10) or Reversed-Phase HPLC system
Procedure:
-
Peptide Dissolution: Dissolve this compound in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to prepare a 10 mg/mL stock solution.
-
Labeling Reaction: While gently vortexing the peptide solution, slowly add a 5- to 10-fold molar excess of the dissolved fluorescent dye. Protect the reaction mixture from light by wrapping the vial in aluminum foil.
-
Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris, if desired.
-
Purification: Purify the labeled peptide from the unreacted dye and other reaction components.
-
Size-Exclusion Chromatography (for removing free dye):
-
Equilibrate a size-exclusion column (e.g., Sephadex G-10) with an appropriate buffer (e.g., phosphate-buffered saline).
-
Load the reaction mixture onto the column.
-
Elute with the equilibration buffer. The higher molecular weight labeled peptide will elute first, followed by the smaller, free dye molecules.
-
Monitor the fractions for fluorescence and peptide absorbance (at 220 nm or 280 nm if the peptide contains Trp or Tyr, which this peptide does not) to identify the fractions containing the purified labeled peptide.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (for higher purity and separation of differently labeled species):
-
Acidify the reaction mixture with a small amount of TFA.
-
Inject the sample onto a C18 reverse-phase column.
-
Elute using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 65% acetonitrile over 30-60 minutes.
-
Collect fractions corresponding to the fluorescently labeled peptide peaks. The retention time of the labeled peptide will be longer than the unlabeled peptide due to the hydrophobicity of the dye. Multiple peaks may be observed, corresponding to peptides with different numbers of attached dye molecules.
-
-
-
Lyophilization: Lyophilize the purified fractions to obtain the labeled peptide as a powder.
Protocol 2: Site-Specific N-terminal Labeling
To achieve selective labeling at the N-terminus, the difference in pKa between the N-terminal α-amine (pKa ~8) and the lysine ε-amine (pKa ~10.5) can be exploited by carefully controlling the reaction pH.
Materials:
-
Same as Protocol 1, with the addition of a buffer with a pH around 7.0 (e.g., phosphate buffer).
Procedure:
-
Peptide Dissolution: Dissolve this compound in a buffer with a pH of ~7.0.
-
Dye Preparation and Labeling Reaction: Follow steps 2 and 3 from Protocol 1, but use a lower molar excess of the dye (e.g., 1.5 to 3-fold) to minimize labeling of the less reactive lysine side chains.
-
Incubation and Purification: Follow steps 4, 6, and 7 from Protocol 1. RP-HPLC is highly recommended for purification to separate the N-terminally labeled peptide from any side-chain labeled byproducts and unlabeled peptide.
Characterization of the Labeled Peptide
Mass Spectrometry: Confirm the successful conjugation and determine the degree of labeling by analyzing the purified product with mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the labeled peptide should be equal to the mass of the peptide plus the mass of the fluorescent dye(s). For non-specific labeling, a distribution of masses corresponding to the peptide with one, two, three, or four dye molecules may be observed.
Fluorescence Spectroscopy: Measure the excitation and emission spectra of the labeled peptide to ensure that the fluorescent properties of the dye have been maintained.
Quantification: Determine the concentration of the labeled peptide using the absorbance of the dye at its maximum absorption wavelength and its known molar extinction coefficient. The peptide concentration can be determined using a peptide quantification assay.
Applications and Hypothesized Signaling Pathway
Fluorescently labeled this compound can be a valuable tool for investigating its anti-aging effects. Potential applications include:
-
Cellular Uptake and Localization: Visualizing the penetration of the peptide into skin cells (e.g., fibroblasts or keratinocytes) using fluorescence microscopy.
-
Mechanism of Action Studies: Investigating the interaction of the peptide with cellular components and its effect on signaling pathways related to skin aging.
-
Formulation Studies: Assessing the delivery and stability of the peptide in different cosmetic formulations.
While the specific signaling pathway for this compound is not extensively detailed in the public domain, many anti-aging peptides are known to influence pathways related to extracellular matrix (ECM) homeostasis. A hypothesized pathway is that the peptide may interact with cell surface receptors, leading to downstream signaling that upregulates the synthesis of collagen and other ECM components, and/or inhibits the activity of matrix metalloproteinases (MMPs) that degrade the ECM.
Caption: Hypothesized signaling pathway for this compound's anti-aging effects.
Experimental Workflow
The overall workflow for fluorescently labeling this compound is depicted below.
Caption: Workflow for fluorescent labeling of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Insufficient molar excess of the dye.- Incorrect pH of the reaction buffer.- Inactive dye (hydrolyzed NHS ester). | - Increase the molar excess of the dye.- Ensure the reaction buffer pH is between 8.0 and 9.0 for non-specific labeling or ~7.0 for N-terminal specific labeling.- Use a fresh stock of the fluorescent dye. |
| High Background in Microscopy | - Incomplete removal of free dye during purification. | - Repeat the purification step (HPLC is recommended for high purity).- Include extensive washing steps in the cell staining protocol. |
| Precipitation of Peptide during Labeling | - The peptide or labeled peptide is not soluble under the reaction conditions. | - Perform the reaction in a larger volume.- Add a small amount of an organic co-solvent (e.g., DMSO) to the reaction buffer. |
| No Cellular Uptake | - The peptide may not be cell-permeable.- The fluorescent tag may hinder cellular uptake. | - Consider conjugation to a cell-penetrating peptide.- Test different fluorescent dyes, as their physicochemical properties can affect uptake. |
References
Application Notes and Protocols for Mass Spectrometry Analysis of Ac-KLKKTETQ-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide Ac-KLKKTETQ-NH2 is a synthetic peptide containing an N-terminal acetylation and a C-terminal amidation. These modifications are common post-translational modifications (PTMs) that can significantly impact the peptide's structure, stability, and biological activity.[1][2] Acetylation involves the addition of an acetyl group to the N-terminus or lysine residues, while amidation replaces the C-terminal carboxylic acid with an amide group. Accurate characterization and quantification of this peptide are crucial in various research and drug development areas, including proteomics, pharmacology, and quality control of synthetic peptides.
Mass spectrometry (MS) is a powerful analytical technique for the detailed characterization of peptides, including sequence verification and localization of PTMs.[3][4] This document provides a comprehensive guide, including detailed protocols and application notes, for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
The overall experimental workflow for the mass spectrometry analysis of this compound is depicted below.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation
-
Peptide Reconstitution:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature.
-
Reconstitute the peptide in a solvent appropriate for reverse-phase chromatography, such as 0.1% formic acid in water, to a final concentration of 1 mg/mL.
-
Vortex briefly and sonicate for 5-10 minutes to ensure complete dissolution.
-
Prepare serial dilutions to the desired working concentration (e.g., 1-10 µM) using the same solvent.
-
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-45 min: 2-40% B
-
45-50 min: 40-95% B
-
50-55 min: 95% B
-
55-60 min: 95-2% B
-
60-70 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Mass Spectrometer: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Full MS Scan (MS1):
-
Mass Range: m/z 300-1500.
-
Acquisition Rate: 1 spectrum/s.
-
-
Tandem MS (MS/MS or MS2):
-
Activation Method: Collision-Induced Dissociation (CID).
-
Precursor Ion Selection: Select the most intense charge states of the target peptide (e.g., [M+2H]²⁺ and [M+3H]³⁺).
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 eV) to ensure comprehensive fragmentation.
-
Data-Dependent Acquisition (DDA): Acquire MS/MS spectra for the top 3-5 most intense precursor ions from each full MS scan.
-
Data Analysis
-
Data Processing: Process the raw data using the instrument manufacturer's software or open-source tools.
-
Peptide Identification:
-
Perform database searching using software like Mascot, SEQUEST, or MaxQuant against a database containing the sequence of this compound.
-
Alternatively, use de novo sequencing algorithms for sequence verification without a database.
-
-
Fragmentation Analysis: Manually or automatically annotate the MS/MS spectra to identify the b and y fragment ions, confirming the peptide sequence and the presence of the N-terminal acetylation and C-terminal amidation.
Expected Results and Data Presentation
The mass spectrometry analysis of this compound is expected to yield a full MS spectrum showing the isotopic distribution of the precursor ion in various charge states. The tandem MS spectrum will display a series of b and y fragment ions that confirm the peptide's amino acid sequence.
Theoretical Mass and Fragmentation Data
The table below summarizes the theoretical monoisotopic masses of the precursor ion and the expected b and y fragment ions of this compound.
| Precursor Ion | Theoretical m/z |
| [M+H]⁺ | 1002.58 |
| [M+2H]²⁺ | 501.79 |
| [M+3H]³⁺ | 334.86 |
| Fragment Ion | Sequence | Theoretical m/z (Singly Charged) | Fragment Ion | Sequence | Theoretical m/z (Singly Charged) |
| b₁ | Ac-K | 171.11 | y₁ | Q-NH₂ | 129.07 |
| b₂ | Ac-KL | 284.20 | y₂ | TQ-NH₂ | 230.11 |
| b₃ | Ac-KLK | 412.30 | y₃ | ETQ-NH₂ | 359.16 |
| b₄ | Ac-KLKK | 540.39 | y₄ | TETQ-NH₂ | 460.21 |
| b₅ | Ac-KLKKT | 641.44 | y₅ | KTETQ-NH₂ | 588.30 |
| b₆ | Ac-KLKKTE | 770.48 | y₆ | KKTETQ-NH₂ | 716.40 |
| b₇ | Ac-KLKKTET | 871.53 | y₇ | LKKTETQ-NH₂ | 829.48 |
| b₈ | Ac-KLKKTETQ | 999.59 | y₈ | KLKKTETQ-NH₂ | 957.58 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of information from the experimental setup to the final data interpretation in the mass spectrometry analysis of a modified peptide.
Caption: Logical flow of peptide analysis by tandem mass spectrometry.
Discussion
The provided protocol offers a robust method for the analysis of the modified peptide this compound. The combination of high-resolution mass spectrometry and tandem MS allows for unambiguous identification and sequence verification.
-
N-terminal Acetylation: The mass shift of +42.0106 Da on the b₁ ion compared to the unmodified lysine residue confirms the N-terminal acetylation.
-
C-terminal Amidation: The C-terminal amidation results in a mass decrease of 0.9840 Da compared to the free carboxylic acid. This is confirmed by the accurate mass measurement of the precursor and y-series ions.
-
Fragmentation: Collision-induced dissociation is expected to produce a rich series of b and y ions, providing complete sequence coverage. The presence of multiple lysine residues may lead to precursor ions with higher charge states, which can be beneficial for fragmentation.
For quantitative studies, stable isotope-labeled internal standards can be incorporated to enable accurate determination of the peptide concentration in complex biological matrices. The methods described here provide a solid foundation for the characterization and quantification of this compound in various scientific and developmental applications.
References
- 1. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-KLKKTETQ-NH2 in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-KLKKTETQ-NH2 is a synthetic peptide with potential applications in cosmetic and therapeutic fields, particularly in promoting hair growth and improving skin quality. Understanding the molecular interactions of this peptide is crucial for elucidating its mechanism of action and identifying potential protein binding partners. A pull-down assay is an invaluable in vitro technique to isolate and identify proteins that interact with a specific "bait" molecule, in this case, the this compound peptide. This document provides a detailed protocol for utilizing this compound in a pull-down assay to identify its binding partners from a cell lysate, followed by identification using mass spectrometry.
Principle of the Assay
The pull-down assay is a form of affinity purification.[1][2][3] In this protocol, the this compound peptide is first immobilized on agarose beads, serving as the "bait." These peptide-coupled beads are then incubated with a cell lysate containing a complex mixture of proteins (the "prey"). If a protein in the lysate has an affinity for the peptide, it will bind to the immobilized peptide. After a series of washing steps to remove non-specifically bound proteins, the specifically bound proteins are eluted from the beads. The eluted proteins can then be identified using techniques such as mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Peptide: this compound (synthesized to >95% purity)
-
Immobilization: AminoLink Plus Coupling Resin (or similar amine-reactive agarose beads)
-
Cell Culture: Human keratinocytes or dermal fibroblasts
-
Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors
-
Wash Buffer: Lysis buffer without detergents or with a lower concentration (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution Buffer: High salt buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 M NaCl), low pH buffer (e.g., 0.1 M glycine, pH 2.5), or SDS-PAGE sample buffer
-
Control: A scrambled peptide with the same amino acid composition but a different sequence.
-
General Lab Equipment: Microcentrifuge, vortexer, rotator, sterile cell culture supplies, spectrophotometer.
Protocol 1: Immobilization of this compound to Agarose Beads
The lysine residues (K) in the this compound sequence provide primary amines that can be used for covalent coupling to an amine-reactive resin.
-
Resin Preparation: Equilibrate the AminoLink Plus Coupling Resin by washing it with coupling buffer (e.g., PBS, pH 7.2) according to the manufacturer's instructions.
-
Peptide Solubilization: Dissolve the this compound peptide in the coupling buffer at a concentration of 1-2 mg/mL.
-
Coupling Reaction: Add the peptide solution to the equilibrated resin. Incubate at room temperature for 2-4 hours with gentle mixing on a rotator.
-
Blocking: After the coupling reaction, block any remaining active sites on the resin by adding a quenching buffer (containing a high concentration of a primary amine, e.g., Tris or ethanolamine) and incubating for 1 hour at room temperature.
-
Washing: Wash the peptide-coupled beads extensively with a wash buffer (e.g., 1 M NaCl followed by PBS) to remove any non-covalently bound peptide and quenching agent.
-
Storage: Resuspend the peptide-coupled beads in a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
Protocol 2: Preparation of Cell Lysate
-
Cell Culture: Grow human keratinocytes or dermal fibroblasts to 80-90% confluency.
-
Cell Harvest: Wash the cells with ice-cold PBS and then lyse them by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubation: Incubate the cells with the lysis buffer on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Collect the supernatant (clarified lysate) and determine the protein concentration using a suitable method (e.g., BCA assay).
Protocol 3: Pull-Down Assay
-
Bead Equilibration: Take a sufficient amount of the peptide-coupled beads and the control beads (with a scrambled peptide or no peptide) and equilibrate them with the lysis buffer.
-
Binding: Add an equal amount of total protein (e.g., 1-2 mg) from the clarified cell lysate to the equilibrated peptide-coupled beads and the control beads. Incubate at 4°C for 2-4 hours or overnight on a rotator.
-
Washing: After incubation, centrifuge the beads at a low speed (e.g., 1,000 x g for 1 minute) and discard the supernatant. Wash the beads 3-5 times with an excess of cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer. The choice of elution buffer will depend on the downstream analysis. For mass spectrometry, a compatible elution method that does not interfere with the analysis should be chosen. Alternatively, proteins can be eluted by boiling in SDS-PAGE sample buffer for analysis by Western blot.
Protocol 4: Analysis of Pulled-Down Proteins by Mass Spectrometry
-
Sample Preparation: The eluted protein samples are concentrated and prepared for mass spectrometry analysis. This may involve in-solution or in-gel trypsin digestion to generate peptides.
-
LC-MS/MS Analysis: The digested peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting mass spectra are searched against a protein database to identify the proteins that were pulled down by the this compound peptide. The results from the control pull-down (with the scrambled peptide) should be used to subtract non-specific binders.
Data Presentation
The quantitative data obtained from the mass spectrometry analysis can be summarized in a table to easily compare the proteins identified in the experimental and control pull-downs.
| Protein ID | Gene Name | Protein Name | Spectral Counts (this compound) | Spectral Counts (Control Peptide) | Fold Change |
| P0C0L4 | KRT1 | Keratin, type II cytoskeletal 1 | 150 | 5 | 30.0 |
| P02768 | COL1A1 | Collagen type I alpha 1 chain | 120 | 3 | 40.0 |
| P14618 | FGFR2 | Fibroblast growth factor receptor 2 | 85 | 1 | 85.0 |
| ... | ... | ... | ... | ... | ... |
This table is a template. The actual data will be generated from the experimental results.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound pull-down assay.
Hypothetical Signaling Pathway
Based on the purported functions of peptides in hair growth and skin repair, a hypothetical signaling pathway is proposed. Peptides can act as signaling molecules that interact with cell surface receptors, leading to the activation of downstream pathways that promote cell proliferation and the synthesis of extracellular matrix proteins like collagen.
Caption: Hypothetical signaling pathway of this compound.
References
Ac-KLKKTETQ-NH2: Application Notes and Protocols for Animal Research Models
Notice to Researchers: Extensive literature searches have not yielded any publicly available scientific studies on the use of the peptide Ac-KLKKTETQ-NH2 in animal research models. This document has been created to provide general guidance and hypothetical protocols for researchers considering preliminary in vivo studies based on the known properties of similar peptides and general laboratory practices. The information presented herein is for informational purposes only and does not represent established, validated protocols for this specific peptide. Researchers should exercise caution and conduct thorough dose-ranging and toxicity studies before commencing efficacy experiments.
Introduction
This compound is a synthetic peptide that has been primarily investigated for its potential in cosmetic applications, particularly for its anti-aging properties. While its mechanism of action is not fully elucidated, it is hypothesized to be involved in extracellular matrix maintenance and cellular regeneration. Its application in animal research models for specific diseases is a novel area of exploration. These notes provide a foundational framework for initiating such research.
Potential Research Applications in Animal Models
Based on the proposed cosmetic effects, this compound could be investigated in animal models of diseases characterized by tissue degradation, inflammation, and aging processes. Potential areas of study include:
-
Dermatological Conditions: Wound healing, psoriasis, and atopic dermatitis models.
-
Connective Tissue Disorders: Osteoarthritis and rheumatoid arthritis models.
-
Age-Related Pathologies: Models of accelerated aging.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of data that would be critical to collect during initial pilot studies. This is not based on existing data for this compound.
| Parameter | Mouse Model (e.g., C57BL/6) | Rat Model (e.g., Sprague-Dawley) | Rabbit Model (e.g., New Zealand White) |
| Route of Administration | Subcutaneous (SC), Intraperitoneal (IP), Topical | Subcutaneous (SC), Intraperitoneal (IP), Topical | Topical, Intra-articular (IA) |
| Dosage Range (Pilot) | 0.1 - 10 mg/kg | 0.1 - 10 mg/kg | 0.05 - 5 mg/kg |
| Dosing Frequency | Daily | Daily | Every other day |
| Vehicle | Sterile Saline, Phosphate-Buffered Saline (PBS) | Sterile Saline, Phosphate-Buffered Saline (PBS) | Hyaluronic Acid Gel (for IA) |
| Reported Efficacy | To be determined | To be determined | To be determined |
| Observed Side Effects | To be determined | To be determined | To be determined |
Experimental Protocols (Hypothetical)
Murine Model of Full-Thickness Dermal Wounding
This protocol describes a hypothetical study to evaluate the wound healing potential of this compound in a mouse model.
Materials:
-
This compound peptide
-
Sterile saline
-
8-week-old C57BL/6 mice
-
Anesthesia (e.g., Isoflurane)
-
4mm dermal biopsy punch
-
Surgical scissors and forceps
-
Topical antibiotic ointment
-
Digital caliper
Procedure:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave the dorsal back of the mice and sterilize the area with an antiseptic solution.
-
Create two full-thickness dermal wounds on the dorsum of each mouse using a 4mm biopsy punch.
-
Randomly assign mice to treatment groups (e.g., Vehicle control, this compound at 1 mg/kg, this compound at 5 mg/kg).
-
Administer the assigned treatment subcutaneously near the wound site daily for 14 days.
-
Measure the wound diameter daily using a digital caliper.
-
On days 3, 7, and 14 post-wounding, euthanize a subset of mice and harvest the wound tissue for histological analysis (H&E staining, Masson's trichrome staining) and molecular analysis (qRT-PCR for collagen, growth factors, and inflammatory cytokines).
Rat Model of Collagen-Induced Arthritis (CIA)
This protocol outlines a hypothetical study to assess the anti-inflammatory and disease-modifying effects of this compound in a rat model of arthritis.
Materials:
-
This compound peptide
-
Sterile Phosphate-Buffered Saline (PBS)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
8-week-old male Sprague-Dawley rats
-
Anesthesia
Procedure:
-
On day 0, immunize rats with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.
-
On day 7, provide a booster immunization with an emulsion of bovine type II collagen and IFA.
-
Monitor rats for the onset of arthritis, typically appearing around day 10-14.
-
Upon the first signs of arthritis (e.g., paw swelling), randomly assign rats to treatment groups (e.g., Vehicle control, this compound at 2 mg/kg, this compound at 10 mg/kg).
-
Administer the assigned treatment intraperitoneally daily for 21 days.
-
Assess disease severity every other day using a clinical scoring system (e.g., 0-4 scale for paw swelling, erythema, and joint stiffness).
-
Measure paw thickness using a digital caliper.
-
At the end of the study, collect blood for serum cytokine analysis (e.g., TNF-α, IL-1β, IL-6) and harvest joints for histological evaluation of inflammation, cartilage damage, and bone erosion.
Visualizations
As there is no established signaling pathway for this compound, a hypothetical pathway diagram is provided based on pathways commonly associated with peptides involved in tissue repair and inflammation.
Caption: Hypothetical signaling cascade for this compound in tissue repair.
Caption: General workflow for preclinical evaluation of this compound.
Troubleshooting & Optimization
Ac-KLKKTETQ-NH2 solubility issues and solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of the peptide Ac-KLKKTETQ-NH2 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of this compound that affect its solubility?
This compound is a custom peptide with specific features that dictate its solubility. Based on its amino acid sequence (K-L-K-K-T-E-T-Q) and terminal modifications (N-terminal acetylation, C-terminal amidation), it is predicted to be a basic and hydrophilic peptide. This is due to the presence of three positively charged lysine (K) residues and one negatively charged glutamic acid (E) residue, resulting in a net positive charge at neutral pH. The terminal modifications neutralize the charges at the ends of the peptide backbone.
Q2: I am having trouble dissolving this compound. What is the recommended starting solvent?
For a basic and hydrophilic peptide like this compound, the recommended starting solvent is a dilute aqueous acidic solution. The acidic conditions ensure that the lysine residues are fully protonated and positively charged, which enhances solubility in water. Start with a small amount of 10% aqueous acetic acid and then dilute with sterile, deionized water to the desired final concentration.
Q3: Can I dissolve this compound in organic solvents like DMSO?
While Dimethyl sulfoxide (DMSO) is a common solvent for many peptides, it may not be the optimal first choice for a highly charged and hydrophilic peptide like this compound. However, if your experimental protocol requires the use of DMSO, it is recommended to first dissolve the peptide in a minimal amount of the recommended aqueous acidic solution and then slowly add the DMSO while vortexing.
Q4: My peptide solution appears cloudy or has formed a gel. What should I do?
Cloudiness or gel formation indicates that the peptide is not fully dissolved or has aggregated. This can happen if the concentration is too high or if the wrong solvent is used. Try the following troubleshooting steps:
-
Sonication: Use a bath sonicator for a few minutes to break up any aggregates.
-
Gentle Warming: Briefly warm the solution to 30-40°C. Do not overheat, as this can degrade the peptide.
-
pH Adjustment: Ensure the pH of your solution is acidic (e.g., by using dilute acetic acid) to maintain the positive charge on the lysine residues.
Peptide Properties Summary
The following table summarizes the predicted physicochemical properties of this compound, which are crucial for understanding its solubility behavior.
| Property | Predicted Value / Characteristic | Impact on Solubility |
| Sequence | This compound | Contains a mix of charged, polar, and one hydrophobic residue. |
| Molecular Weight | ~1045.2 g/mol | A moderate molecular weight that should not impede solubility if handled correctly. |
| Net Charge (at pH 7) | +2 | The net positive charge makes the peptide basic and generally soluble in acidic aqueous solutions. |
| Character | Basic and Hydrophilic | High affinity for aqueous environments, particularly under acidic conditions. |
| N-terminus Modification | Acetylation | Neutralizes the N-terminal charge. |
| C-terminus Modification | Amidation | Neutralizes the C-terminal charge. |
Recommended Dissolution Protocol
This protocol provides a step-by-step methodology for dissolving this compound.
Materials:
-
Lyophilized this compound peptide
-
Sterile, deionized water
-
10% aqueous acetic acid solution
-
Vortex mixer
-
Bath sonicator (optional)
-
Sterile polypropylene tubes
Procedure:
-
Pre-Calculation: Determine the volume of solvent needed to achieve your desired stock concentration.
-
Initial Solubilization: Add a small amount (e.g., 10-20% of the final volume) of 10% aqueous acetic acid to the vial containing the lyophilized peptide.
-
Vortexing: Gently vortex the vial for 1-2 minutes to allow the peptide to dissolve.
-
Dilution: Once the peptide is visibly dissolved, add sterile, deionized water incrementally to reach the final desired volume and concentration. Vortex briefly after each addition.
-
Final Check: Inspect the solution for any visible particles or cloudiness. If observed, proceed to the troubleshooting steps below.
-
Storage: Aliquot the peptide stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visual Guides and Workflows
The following diagrams illustrate the recommended workflows and logical relationships for handling this compound.
Caption: Recommended workflow for dissolving this compound.
Caption: Troubleshooting guide for this compound solubility issues.
Caption: Hypothetical signaling pathway for a positively charged peptide.
Optimizing Ac-KLKKTETQ-NH2 concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the experimental use of the synthetic peptide Ac-KLKKTETQ-NH2. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For a novel peptide like this compound, it is crucial to first assess its solubility in a small aliquot before dissolving the entire stock. Based on its amino acid sequence (Lysine, Lysine, Threonine, Glutamine), which contains several hydrophilic residues, sterile distilled water or a standard buffered solution like phosphate-buffered saline (PBS) would be a logical starting point. If solubility is limited, the addition of a small percentage of an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile can aid in dissolution. Always add the peptide solution to the aqueous buffer slowly while vortexing to prevent precipitation.
Q2: How should I determine the optimal concentration of this compound for my cell-based assays?
A2: The optimal concentration for a novel peptide must be determined empirically. A common approach is to perform a dose-response experiment. We recommend starting with a wide range of concentrations, for example, from nanomolar (nM) to micromolar (µM) concentrations. A typical starting range could be 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM. The selection of the final concentration range should be guided by the anticipated biological activity and any available data on similar peptides. Cellular viability assays, such as an MTT or MTS assay, should be run in parallel to identify any potential cytotoxic effects at higher concentrations.
Q3: What are the best practices for storing the this compound peptide?
A3: For long-term storage, lyophilized peptides should be stored at -20°C or -80°C in a desiccator. Once reconstituted in a solvent, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. These aliquots should be stored at -80°C. For short-term storage of a few days, the peptide solution can be kept at 4°C. Always protect the peptide from light.
Q4: I am observing inconsistent results in my experiments. What could be the cause?
A4: Inconsistent results can stem from several factors, including peptide degradation, aggregation, or improper handling. Ensure that the peptide is stored correctly and that freeze-thaw cycles are minimized. Peptide aggregation can be a significant issue; to mitigate this, consider using peptide-friendly solvents and vortexing thoroughly during reconstitution. It is also advisable to prepare fresh dilutions for each experiment from a concentrated stock solution. Verifying the purity and integrity of your peptide stock via techniques like HPLC or mass spectrometry can also help troubleshoot inconsistencies.
Troubleshooting Guides
Issue 1: Poor Peptide Solubility
| Symptom | Possible Cause | Suggested Solution |
| Peptide does not fully dissolve in aqueous buffer. | The peptide has hydrophobic properties or has formed aggregates. | Test solubility in a small amount of an organic solvent like DMSO or acetonitrile first, then slowly add this stock solution to your aqueous buffer while vortexing. Sonication can also be used to aid dissolution. |
| A precipitate forms after adding the peptide stock to the buffer. | The peptide has reached its solubility limit in the final buffer. | Decrease the final concentration of the peptide in the buffer. Alternatively, try a different buffer system or adjust the pH. |
Issue 2: Peptide Inactivity or Reduced Activity
| Symptom | Possible Cause | Suggested Solution |
| The peptide does not elicit the expected biological response. | The peptide may have degraded due to improper storage or handling. The concentration used might be too low. The peptide may not be active in the chosen experimental model. | Verify peptide integrity using mass spectrometry. Perform a new dose-response experiment with a freshly prepared peptide solution. Ensure that the peptide has had sufficient incubation time to exert its effect. Consider testing the peptide in a different cell line or assay system. |
| Activity decreases over time with the same stock solution. | Repeated freeze-thaw cycles are degrading the peptide. The peptide is unstable in the storage buffer. | Aliquot the peptide into single-use vials after initial reconstitution to avoid freeze-thaw cycles. If instability in solution is suspected, prepare fresh solutions more frequently. |
Experimental Protocols
Protocol 1: Peptide Reconstitution
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the recommended solvent (e.g., sterile water, PBS, or a small amount of DMSO) to the vial to achieve a desired stock concentration (e.g., 1 mM).
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
-
Visually inspect the solution for any particulates. If present, the solution can be centrifuged to pellet any undissolved material.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Determining Optimal Concentration in a Cell-Based Assay
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Dilution: Prepare a serial dilution of the this compound peptide in your cell culture medium. A common starting range is from 100 µM down to 10 nM. Include a vehicle control (medium with the same amount of solvent used to dissolve the peptide).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different peptide concentrations.
-
Incubation: Incubate the cells for a period relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assay: Perform your desired functional assay (e.g., cell proliferation, cytokine secretion, gene expression analysis). In parallel, perform a cell viability assay (e.g., MTT) to assess cytotoxicity.
-
Data Analysis: Plot the results of your functional assay against the peptide concentration to determine the effective concentration range. The results from the viability assay will help identify any toxic concentrations.
Visualizations
Caption: A generalized workflow for preparing and determining the optimal concentration of this compound.
Caption: A hypothetical signaling pathway that could be activated by this compound.
Troubleshooting Ac-KLKKTETQ-NH2 synthesis impurities
This technical support center provides troubleshooting guidance for common issues encountered during the solid-phase peptide synthesis (SPPS) of Ac-KLKKTETQ-NH2.
Troubleshooting Guides & FAQs
Impurity Profile Analysis
Q1: My HPLC analysis of crude this compound shows multiple impurity peaks. What are the most common sources of these impurities?
During the synthesis of this compound, several side reactions can occur, leading to a complex impurity profile. The most common impurities are a result of:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain. This results in the inability of the next amino acid to couple, leading to the formation of deletion sequences.
-
Amino Acid Deletion/Insertion: Incomplete coupling reactions can lead to the deletion of an amino acid in the sequence. Conversely, if excess activated amino acids are not thoroughly washed away, they can be inserted into the target sequence.[1][2]
-
Racemization: The activation of amino acids during the coupling step can lead to the formation of diastereomers, where the stereochemistry of an amino acid is inverted.[3][4]
-
Oxidation: The Glutamine (Q) residue in the sequence can be susceptible to oxidation during synthesis and workup.
-
Deamidation: The side chain amide of Glutamine (Q) can undergo hydrolysis to form a carboxylic acid.
-
Incomplete Final Acetylation: Failure to completely acetylate the N-terminus of the final peptide will result in a primary amine, which can be observed as a separate peak in the HPLC.
-
Residual Protecting Groups: Incomplete cleavage of side-chain protecting groups (e.g., Boc on Lys, tBu on Thr and Glu) from the final peptide.
Q2: How can I identify the specific impurities present in my crude peptide sample?
The most effective method for identifying impurities is a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
-
RP-HPLC: This technique separates the target peptide from its impurities based on hydrophobicity. The purity is often calculated by comparing the peak area of the desired peptide to the total area of all observed peaks.
-
Mass Spectrometry (MS): MS analysis determines the mass-to-charge ratio of the molecules in your sample, allowing for the identification of impurities based on their molecular weight. Common ionization techniques for peptides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). By comparing the observed masses with the expected masses of potential impurities (see table below), you can pinpoint the nature of the side reactions that occurred.
Troubleshooting Specific Impurities
Q3: My MS analysis shows a peak with a mass corresponding to a deletion of one amino acid. What causes this and how can I prevent it?
This is likely due to incomplete Fmoc deprotection or an inefficient coupling step.
Causes:
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that hinder the access of reagents to the reaction sites.
-
Steric Hindrance: Certain amino acid sequences can create steric hindrance, making deprotection or coupling more difficult.
-
Suboptimal Reagents: Degraded or poor-quality reagents, such as old piperidine or coupling reagents, can lead to inefficient reactions.
Solutions:
-
Extend Deprotection/Coupling Times: Increase the reaction time for the deprotection and coupling steps, especially for known difficult sequences.
-
Double Coupling/Deprotection: Repeat the coupling or deprotection step to ensure the reaction goes to completion.
-
Use Stronger Reagents: For deprotection, consider adding a small percentage of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution. For coupling, use a more efficient activating agent like HATU.
-
Monitor Reactions: Use a qualitative test like the Kaiser test to confirm the completion of the deprotection step (presence of free primary amines).
Q4: I am observing a peak with a mass increase of 16 Da. What is this and how do I avoid it?
A mass increase of 16 Da typically indicates the oxidation of an amino acid residue. In the this compound sequence, the Glutamine (Q) residue is the most likely candidate for oxidation.
Causes:
-
Prolonged exposure to air during synthesis, cleavage, or purification.
-
Oxidizing contaminants in solvents or reagents.
Solutions:
-
Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are fresh and of high quality.
-
Degas Solvents: Degas all solvents used in the synthesis and purification to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: If oxidation is a persistent issue, perform the synthesis and cleavage steps under an inert atmosphere of nitrogen or argon.
Q5: My peptide appears to be less pure after cleavage and purification. What could be happening?
If you observe new impurities or an increase in existing ones after cleavage and purification, consider the following:
-
Incomplete Cleavage: The cleavage cocktail may not be sufficient to remove all side-chain protecting groups, or the cleavage time may be too short.
-
Acid-Labile Side Reactions: The highly acidic conditions of the cleavage cocktail can promote side reactions such as deamidation of Glutamine.
-
Degradation during Purification: The peptide may be degrading on the HPLC column, especially if the mobile phases are not optimal.
Solutions:
-
Optimize Cleavage Cocktail and Time: Ensure the cleavage cocktail is appropriate for the protecting groups used and extend the cleavage time if necessary.
-
Use Scavengers: Include scavengers in the cleavage cocktail to trap reactive species that can cause side reactions.
-
Optimize HPLC Conditions: Use a suitable mobile phase and gradient to ensure the stability of the peptide during purification.
Quantitative Data Summary
The following table summarizes the expected molecular weights of the target peptide and common process-related impurities. This data is crucial for interpreting mass spectrometry results.
| Peptide/Impurity | Sequence | Molecular Weight (Da) | Mass Difference (Da) |
| Target Peptide | This compound | 1044.2 | 0 |
| Deletion of K | Ac-LKKTETQ-NH2 | 916.1 | -128.1 |
| Deletion of L | Ac-KKKTETQ-NH2 | 931.1 | -113.1 |
| Deletion of T | Ac-KLKKETQ-NH2 | 943.1 | -101.1 |
| Deletion of E | Ac-KLKKTQ-NH2 | 915.1 | -129.1 |
| Deletion of Q | Ac-KLKKTET-NH2 | 916.1 | -128.1 |
| Oxidation of Q (+O) | Ac-KLKKTET(Q+O)Q-NH2 | 1060.2 | +16 |
| Deamidation of Q | Ac-KLKKTETE-NH2 | 1045.2 | +1 |
| Incomplete Acetylation | H-KLKKTETQ-NH2 | 1002.2 | -42 |
| Residual Boc on Lys | Ac-K(Boc)LKKTETQ-NH2 | 1144.3 | +100.1 |
| Residual tBu on Thr | Ac-KLKK(tBu)TETQ-NH2 | 1100.3 | +56.1 |
| Residual tBu on Glu | Ac-KLKKTET(tBu)Q-NH2 | 1100.3 | +56.1 |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for the analysis of the purity of the crude or purified this compound peptide.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
Protocol 2: Mass Spectrometry (MS) Analysis
This protocol is for the identification of the target peptide and its impurities.
-
Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Mode: Positive ion mode.
-
Sample Preparation (ESI): The effluent from the HPLC can be directly introduced into the ESI source.
-
Sample Preparation (MALDI): Mix the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto the MALDI plate.
-
Data Analysis: Compare the observed m/z values with the theoretical masses of the target peptide and potential impurities (refer to the table above).
Protocol 3: Kaiser Test for Free Primary Amines
This colorimetric test is used to monitor the completion of the Fmoc deprotection step.
-
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure: a. Collect a small sample of resin beads (1-5 mg) after the deprotection step and wash thoroughly with DMF and then ethanol. b. Add 2-3 drops of each reagent to the resin sample in a small test tube. c. Heat the test tube at 100°C for 5 minutes.
-
Interpretation:
-
Blue/Purple beads: Positive result, indicating the presence of free primary amines (successful deprotection).
-
Yellow/Colorless beads: Negative result, indicating the absence of free primary amines (incomplete deprotection).
-
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for common impurities in peptide synthesis.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. pubs.acs.org [pubs.acs.org]
Ac-KLKKTETQ-NH2 Aggregation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide Ac-KLKKTETQ-NH2. The information provided addresses common aggregation issues and offers strategies for prevention and analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation in your peptide solution is a common indicator of aggregation. Peptides, including this compound, can self-assemble into larger, insoluble structures due to various factors such as concentration, pH, temperature, and buffer composition. The sequence of this compound contains both charged (Lysine, Glutamic acid) and hydrophobic (Leucine) residues, which can contribute to electrostatic and hydrophobic interactions that drive aggregation.
Q2: What are the primary factors that can induce the aggregation of this compound?
A2: Several factors can promote the aggregation of this compound:
-
High Peptide Concentration: Increasing the concentration of the peptide in solution can increase the likelihood of intermolecular interactions, leading to aggregation.
-
pH of the Solution: The net charge of the peptide is dependent on the pH. At its isoelectric point (pI), the peptide has a net neutral charge, which can minimize electrostatic repulsion and promote aggregation. The C-terminal amidation on this compound can enhance its stability against enzymatic degradation but does not eliminate pH-dependent effects on aggregation.[1]
-
Temperature: Higher temperatures can increase the rate of aggregation by promoting hydrophobic interactions.
-
Ionic Strength: The presence of salts in the buffer can either shield charges and promote aggregation or stabilize the native conformation, depending on the salt and its concentration.
-
Mechanical Stress: Agitation, such as vortexing or vigorous stirring, can introduce energy that may lead to the formation of aggregation nuclei.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause local changes in peptide concentration and pH, leading to aggregation.
Q3: How can I prevent the aggregation of my this compound peptide?
A3: To prevent aggregation, consider the following strategies:
-
Optimize Solvent Conditions: Dissolve the peptide in a suitable solvent at a pH away from its theoretical isoelectric point. For peptides with a net positive charge like this compound (containing multiple Lysine residues), using a slightly acidic buffer can help maintain solubility.
-
Work at Low Concentrations: Prepare and use the peptide at the lowest concentration compatible with your experiment.
-
Control Temperature: Store peptide solutions at recommended temperatures (typically 2-8°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.
-
Use Anti-Aggregation Agents: In some cases, the addition of small amounts of organic solvents (e.g., DMSO), glycerol, or specific excipients can help to prevent aggregation. However, the compatibility of these agents with your specific application must be verified.
-
Gentle Handling: When dissolving the peptide, use gentle swirling or pipetting instead of vigorous vortexing.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide fails to dissolve completely. | - Incorrect solvent.- Peptide is aggregated in its lyophilized state.- pH of the solvent is close to the peptide's pI. | - Try dissolving in a small amount of a stronger solvent like DMSO or DMF, then dilute with your aqueous buffer.- Use a buffer with a pH further from the peptide's theoretical pI.- Gentle sonication may help to break up small aggregates. |
| Solution becomes cloudy over time. | - Gradual aggregation is occurring.- Change in storage conditions (e.g., temperature fluctuation). | - Filter the solution through a 0.22 µm filter to remove aggregates.- Re-evaluate the buffer composition and pH for long-term stability.- Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Inconsistent experimental results. | - Presence of soluble oligomers or aggregates affecting bioactivity. | - Characterize the aggregation state of your peptide solution using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).- Prepare fresh peptide solutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-treatment: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Solvent Selection: Based on the peptide sequence, initial solubilization in a small volume of sterile, distilled water is recommended. If solubility is low, 10-25% acetonitrile in water or a small amount of DMSO can be used.
-
Reconstitution: Add the desired volume of solvent to the vial. Gently swirl the vial or pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking.
-
Sterilization: If required for cell-based assays, filter the peptide solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Monitoring Aggregation using Thioflavin T (ThT) Fluorescence Assay
This assay is used to detect the formation of β-sheet-rich amyloid-like fibrils.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in the desired buffer.
-
Prepare a 500 µM Thioflavin T (ThT) stock solution in the same buffer and filter it through a 0.22 µm filter.
-
-
Assay Setup:
-
In a 96-well black plate with a clear bottom, add your peptide solution to the desired final concentration.
-
Add ThT to a final concentration of 20 µM.
-
Include control wells with buffer and ThT only (blank).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis:
-
Subtract the blank fluorescence from the sample fluorescence.
-
Plot the fluorescence intensity against time to monitor the kinetics of aggregation. An increase in fluorescence indicates the formation of β-sheet structures.
-
Visualizing Aggregation Concepts
Below are diagrams to illustrate key concepts related to peptide aggregation.
Caption: General pathway of peptide fibrillar aggregation.
Caption: Troubleshooting workflow for this compound aggregation.
References
Ac-KLKKTETQ-NH2 off-target effects in cells
Disclaimer: The following information is provided for research purposes only. Ac-KLKKTETQ-NH2 is reported in some commercial contexts as a cosmetic ingredient with anti-aging properties.[1][2] Publicly available scientific literature detailing its specific molecular mechanism of action, off-target effects, and comprehensive toxicity profiles in cellular research models is limited. This guide provides general troubleshooting advice and experimental protocols that can be applied to the investigation of a novel peptide's off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cell morphology and viability after treatment with this compound, even at concentrations where the expected on-target effect is minimal. What could be the cause?
A1: Unexpected effects on cell health can stem from several factors when working with a novel peptide:
-
Off-target binding: The peptide may be interacting with unintended cellular proteins, such as kinases or other enzymes, which can be common with bioactive molecules.[3]
-
Cytotoxicity: At higher concentrations, peptides can sometimes exhibit cytotoxic effects that are independent of their primary mode of action.
-
Peptide aggregation: The peptide may be forming aggregates in your culture medium, which can lead to non-specific cellular stress responses.
-
Contaminants: Impurities from the peptide synthesis process could be causing cellular toxicity.
We recommend performing a dose-response cytotoxicity assay and ensuring the peptide is fully solubilized before use.
Q2: Our results with this compound are inconsistent between experiments. What are the common sources of variability?
A2: Inconsistent results with peptide experiments can often be traced to procedural variances:
-
Peptide stability: Peptides can be sensitive to degradation by proteases in serum-containing media or be unstable under certain storage conditions.
-
Solubility issues: Incomplete solubilization can lead to variations in the effective concentration of the peptide in your experiments.
-
Cell passage number: The phenotype and signaling pathways of cell lines can drift with high passage numbers, leading to altered responses.
-
Assay timing: The timing of peptide treatment and subsequent assays is critical and should be kept consistent.
We advise preparing fresh peptide stocks, using a consistent, low passage number of cells, and carefully standardizing all experimental timelines.
Q3: How can we determine if this compound is hitting unintended kinases in our cells?
A3: To identify potential off-target kinase interactions, a systematic approach is necessary:
-
Kinase Profiling: An in vitro kinase profiling assay, where the peptide is screened against a large panel of recombinant kinases, is the most direct way to identify off-target interactions.
-
Phosphoproteomics: A mass spectrometry-based phosphoproteomic analysis of cells treated with the peptide can reveal changes in phosphorylation patterns, suggesting which kinase signaling pathways are being affected.
-
Western Blotting: Based on kinase profiling or phosphoproteomics data, you can use western blotting to validate the altered phosphorylation of specific downstream targets of suspected off-target kinases.
Troubleshooting Guides
Issue 1: High Background Signal or Non-Specific Effects in Cellular Assays
-
Symptom: You observe a high background signal or changes in cellular readouts (e.g., reporter gene expression, metabolic activity) that do not correlate with the expected dose-response of the peptide's primary target.
-
Possible Causes & Solutions:
-
Peptide Aggregation:
-
Troubleshooting Step: Visually inspect the peptide solution for precipitates. Use dynamic light scattering (DLS) to check for aggregates.
-
Solution: Re-dissolve the peptide in an appropriate solvent at a higher stock concentration. Use sonication or vortexing to aid dissolution. Consider including a low percentage of a solubilizing agent like DMSO, if compatible with your cell model.
-
-
Non-specific Binding to Assay Components:
-
Troubleshooting Step: Run control experiments with the peptide in the absence of cells to see if it interacts with the assay reagents or plates.
-
Solution: Add a non-ionic detergent (e.g., Tween-20) at a low concentration (0.01-0.05%) to your assay buffers to block non-specific binding sites.
-
-
Cellular Stress Response:
-
Troubleshooting Step: Measure markers of cellular stress, such as the expression of heat shock proteins (HSPs) or reactive oxygen species (ROS) production.
-
Solution: Lower the concentration of the peptide and shorten the treatment duration. Ensure the solvent concentration (e.g., DMSO) is well below the toxic threshold for your cells.
-
-
Issue 2: Lack of Expected Biological Activity
-
Symptom: The peptide does not elicit the expected biological response, even at high concentrations.
-
Possible Causes & Solutions:
-
Peptide Degradation:
-
Troubleshooting Step: Analyze the peptide in your culture medium over time using HPLC to check for degradation.
-
Solution: If degradation is observed, consider using serum-free media for the duration of the experiment or supplementing the media with protease inhibitors.
-
-
Low Cell Permeability:
-
Troubleshooting Step: Use a fluorescently labeled version of the peptide and microscopy to visualize its cellular uptake.
-
Solution: If uptake is poor, consider using cell permeabilization agents (use with caution as they can cause stress) or exploring peptide delivery systems like lipid-based nanoparticles.
-
-
Incorrect Hypothesis of Peptide Function:
-
Troubleshooting Step: Re-evaluate the literature or preliminary data that led to the expected biological effect.
-
Solution: Perform an unbiased screen, such as RNA sequencing or a broad kinase panel, to identify the actual cellular pathways affected by the peptide.
-
-
Quantitative Data Summary
The following tables represent example data that should be generated to characterize the off-target effects and cytotoxicity of a novel peptide like this compound.
Table 1: Example Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| HEK293 | MTT | 48 | > 100 |
| HeLa | LDH Release | 48 | 85.2 |
| Jurkat | Apoptosis (Annexin V) | 24 | 62.5 |
| A549 | MTT | 72 | 91.7 |
Table 2: Example Off-Target Kinase Profiling Results for this compound (at 10 µM)
| Kinase | % Inhibition | Kinase Family |
| CDK2/cyclin A | 8 | CMGC |
| PKA | 12 | AGC |
| PKCα | 68 | AGC |
| MAPK1 (ERK2) | 55 | CMGC |
| SRC | 21 | Tyrosine Kinase |
| EGFR | 5 | Tyrosine Kinase |
Data in bold indicates significant off-target inhibition that warrants further investigation.
Key Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of a purified kinase. The example below uses a generic format; specific kinase assay kits may have different protocols.
Methodology:
-
Prepare a reaction buffer containing ATP and a specific substrate for the kinase of interest.
-
In a 96-well plate, add the reaction buffer, the purified kinase, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the remaining ATP using a luminescence-based assay (e.g., Kinase-Glo®).
-
Calculate the percent inhibition for each peptide concentration relative to a no-inhibitor control.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA assesses target engagement by measuring the change in thermal stability of a protein when it binds to a ligand (the peptide). Ligand-bound proteins are typically more resistant to heat-induced denaturation.
Methodology:
-
Treat intact cells with this compound or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in a lysis buffer.
-
Heat the cell lysates to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cool the samples and centrifuge to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of a specific target protein (and suspected off-targets) remaining in the supernatant using Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the peptide-treated samples indicates direct binding of the peptide to the protein in the cellular environment.
Visualizations
Caption: Hypothetical signaling effects of this compound.
Caption: Workflow for troubleshooting unexpected cellular effects.
Caption: Diagnosing causes of low peptide bioactivity.
References
Technical Support Center: Enhancing the In Vivo Stability of Ac-KLKKTETQ-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges of improving the in vivo stability of the peptide Ac-KLKKTETQ-NH2.
FAQs: Understanding and Improving this compound Stability
Q1: What is this compound and why is its stability a concern for in vivo use?
A1: this compound is a synthetic peptide with N-terminal acetylation and C-terminal amidation. While its specific biological function is not extensively documented in publicly available literature, its structure, rich in lysine (K) and glutamic acid (E), suggests potential roles in protein-protein interactions or as a bioactive peptide.[1][2] For therapeutic applications, short, linear peptides like this compound are often susceptible to rapid degradation in vivo by proteases, leading to a short half-life and reduced efficacy.[3][4]
Q2: What are the primary mechanisms of peptide degradation in vivo?
A2: The primary mechanisms of peptide degradation in vivo are enzymatic degradation by proteases and peptidases present in blood plasma and tissues.[5] These enzymes can cleave peptide bonds at specific amino acid residues. Additionally, peptides can be cleared from circulation through renal filtration due to their small size.
Q3: How can I assess the stability of my this compound peptide?
A3: The stability of your peptide can be assessed using in vitro assays that mimic physiological conditions. The most common methods are:
-
Serum Stability Assay: The peptide is incubated in serum (e.g., human or rat serum), and the amount of intact peptide is measured over time using techniques like High-Performance Liquid Chromatography (HPLC).
-
Protease Degradation Assay: The peptide is incubated with specific proteases (e.g., trypsin, chymotrypsin) to identify potential cleavage sites and determine its susceptibility to enzymatic degradation.
Q4: What are the general strategies to improve the in vivo stability of this compound?
A4: Several strategies can be employed to enhance the in vivo stability of peptides:
-
Chemical Modifications: These include N-terminal acetylation and C-terminal amidation (already present in this compound), substitution with D-amino acids, cyclization, PEGylation (attaching polyethylene glycol chains), and lipidation (attaching a fatty acid chain).
-
Formulation-Based Approaches: Encapsulating the peptide in delivery systems like liposomes or nanoparticles can protect it from degradation and control its release.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your experiments to improve the stability of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound in serum stability assay (t½ < 1 hour). | High susceptibility to serum proteases. The presence of multiple lysine (K) residues makes it a potential substrate for trypsin-like proteases. | 1. D-Amino Acid Substitution: Replace one or more L-amino acids with their D-isomers, particularly at suspected cleavage sites. 2. Cyclization: Synthesize a cyclic version of the peptide to reduce its flexibility and recognition by proteases. 3. PEGylation: Attach a PEG chain to the N-terminus or a lysine side chain to sterically hinder protease access. |
| Low yield or difficulty in synthesizing modified peptides (e.g., D-amino acid substituted or cyclized). | Suboptimal synthesis or cyclization protocols. Steric hindrance from D-amino acids can affect coupling efficiency. | 1. Optimize Coupling Reactions: For D-amino acid incorporation, use extended coupling times or more potent coupling reagents. 2. High-Dilution for Cyclization: Perform cyclization reactions under high-dilution conditions to favor intramolecular over intermolecular reactions. 3. Alternative Cyclization Chemistries: Explore different cyclization strategies such as "click chemistry" or disulfide bridge formation if applicable. |
| Modified peptide shows reduced or no biological activity. | The modification has altered the peptide's conformation, affecting its binding to the target. The modification site is critical for its function. | 1. Systematic Modification: Modify the peptide at different positions to identify sites that are not critical for activity. 2. Linker Technology: For PEGylation or lipidation, use a linker that provides some distance between the peptide and the modifying group. 3. Conservative Amino Acid Substitutions: If replacing amino acids, choose residues with similar properties. |
| Difficulty in purifying the modified peptide. | The modified peptide has altered physicochemical properties (e.g., hydrophobicity, size) making standard purification protocols ineffective. | 1. Adjust HPLC Gradient: Modify the gradient of the mobile phase in reverse-phase HPLC to achieve better separation. 2. Alternative Chromatography: Consider other chromatographic techniques like ion-exchange or size-exclusion chromatography depending on the nature of the modification. |
| Liposomal formulation shows low peptide encapsulation efficiency. | The peptide may be too hydrophilic to be efficiently encapsulated within the lipid bilayer. The formulation method may not be optimal. | 1. Optimize Formulation Method: Experiment with different liposome preparation techniques such as thin-film hydration, reverse-phase evaporation, or ethanol injection. 2. Modify Peptide for Lipophilicity: Consider attaching a lipid tail (lipidation) to the peptide to improve its interaction with the lipid bilayer. |
Experimental Protocols
Serum Stability Assay using RP-HPLC
Objective: To determine the half-life of this compound in serum.
Materials:
-
This compound peptide
-
Human or rat serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) or acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) for protein precipitation
-
RP-HPLC system with a C18 column
-
Water and ACN (HPLC grade) with 0.1% TFA for mobile phases
Procedure:
-
Prepare a stock solution of this compound in PBS.
-
Incubate the peptide solution with serum (e.g., at a 1:4 ratio) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the mixture.
-
Stop the enzymatic reaction by adding an equal volume of cold TCA or ACN with 0.1% TFA to precipitate the serum proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Analyze the supernatant by RP-HPLC.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining over time and determine the half-life (t½).
Site-Specific PEGylation of this compound
Objective: To attach a PEG chain to the N-terminus or a lysine residue to increase the peptide's hydrodynamic size and protect it from proteolysis.
Materials:
-
This compound peptide
-
Activated PEG derivative (e.g., mPEG-NHS ester for reaction with amines)
-
Reaction buffer (e.g., PBS or sodium bicarbonate buffer, pH 8.0-8.5)
-
Quenching reagent (e.g., Tris buffer or glycine)
-
Purification system (e.g., RP-HPLC or size-exclusion chromatography)
Procedure:
-
Dissolve the this compound peptide in the reaction buffer.
-
Add the activated PEG derivative to the peptide solution in a specific molar ratio (e.g., 1:1.2 peptide to PEG).
-
Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 2-4 hours or overnight).
-
Quench the reaction by adding an excess of the quenching reagent.
-
Purify the PEGylated peptide from the reaction mixture using an appropriate chromatography method.
-
Characterize the purified product by mass spectrometry to confirm successful PEGylation.
Visualizations
Logical Workflow for Improving Peptide Stability
Caption: A logical workflow for enhancing the in vivo stability of this compound.
Hypothetical Signaling Pathway for this compound
Disclaimer: The following diagram illustrates a hypothetical signaling pathway, as the specific biological target and mechanism of action for this compound are not defined in the available literature. This example assumes the peptide acts as an antagonist to a cell surface receptor.
Caption: A hypothetical signaling pathway illustrating this compound as a receptor antagonist.
References
- 1. Ampholytic Peptides Consisting of an Alternating Lysine/Glutamic Acid Sequence for the Simultaneous Formation of Polyion Complex Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. connectsci.au [connectsci.au]
- 4. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 5. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Validation & Comparative
Validating the Biological Activity of Ac-KLKKTETQ-NH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of the cosmetic peptide Ac-KLKKTETQ-NH2, which has been noted for its potential anti-aging, hair growth-promoting, and anti-wrinkle properties. Given the limited publicly available experimental data on this specific peptide, this document outlines a series of recommended experimental protocols and presents a comparative analysis with well-established alternative peptides.
Hypothetical Performance Comparison
To objectively assess the efficacy of this compound, a direct comparison with other peptides known for their roles in skin and hair care is essential. The following tables are structured to summarize the quantitative data that would be generated from the experimental protocols detailed in the subsequent sections.
Table 1: In Vitro Collagen Synthesis in Human Dermal Fibroblasts (HDFs)
| Peptide | Concentration (µM) | Increase in Collagen I Synthesis (%) | p-value |
| This compound | 1 | TBD | TBD |
| 10 | TBD | TBD | |
| 100 | TBD | TBD | |
| GHK-Cu (Positive Control) | 1 | TBD | TBD |
| 10 | TBD | TBD | |
| 100 | TBD | TBD | |
| Untreated Control | - | 0 | - |
TBD: To be determined by experimentation.
Table 2: In Vitro Matrix Metalloproteinase-1 (MMP-1) Inhibition
| Peptide | Concentration (µM) | MMP-1 Inhibition (%) | IC50 (µM) |
| This compound | 1 | TBD | TBD |
| 10 | TBD | ||
| 100 | TBD | ||
| Palmitoyl Tripeptide-5 (Positive Control) | 1 | TBD | TBD |
| 10 | TBD | ||
| 100 | TBD | ||
| Untreated Control | - | 0 | - |
TBD: To be determined by experimentation.
Table 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
| Peptide | Concentration (mg/mL) | Radical Scavenging Activity (%) | EC50 (mg/mL) |
| This compound | 0.1 | TBD | TBD |
| 0.5 | TBD | ||
| 1.0 | TBD | ||
| Ascorbic Acid (Positive Control) | 0.1 | TBD | TBD |
| 0.5 | TBD | ||
| 1.0 | TBD | ||
| Untreated Control | - | 0 | - |
TBD: To be determined by experimentation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Collagen Synthesis Assay in Human Dermal Fibroblasts (HDFs)
Objective: To quantify the effect of this compound on the production of type I collagen in primary human dermal fibroblasts.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound, GHK-Cu (Sigma-Aldrich)
-
Procollagen Type I C-Peptide (PIP) EIA Kit (Takara Bio)
-
96-well cell culture plates
Procedure:
-
HDFs are seeded in 96-well plates at a density of 1 x 10^4 cells/well and cultured in DMEM with 10% FBS for 24 hours.
-
The medium is then replaced with serum-free DMEM for 24 hours to synchronize the cells.
-
Cells are treated with various concentrations of this compound and GHK-Cu (1, 10, 100 µM) in serum-free DMEM for 48 hours. An untreated control group receives only serum-free DMEM.
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of procollagen type I C-peptide in the supernatant is measured using the PIP EIA kit according to the manufacturer's instructions.
-
The results are expressed as a percentage increase in collagen synthesis compared to the untreated control.
Matrix Metalloproteinase-1 (MMP-1) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of MMP-1.
Materials:
-
Human recombinant MMP-1 (R&D Systems)
-
Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound, Palmitoyl Tripeptide-5
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Recombinant human MMP-1 is activated according to the manufacturer's instructions.
-
In a 96-well black microplate, the activated MMP-1 is pre-incubated with various concentrations of this compound and Palmitoyl Tripeptide-5 (1, 10, 100 µM) for 30 minutes at 37°C.
-
The fluorogenic MMP-1 substrate is added to each well to initiate the reaction.
-
The fluorescence intensity is measured kinetically over 60 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.
-
The percentage of MMP-1 inhibition is calculated by comparing the reaction rates in the presence of the peptides to the untreated control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To evaluate the free radical scavenging capacity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
This compound, Ascorbic acid
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
A 0.1 mM solution of DPPH in methanol is prepared.
-
In a 96-well plate, various concentrations of this compound and ascorbic acid (0.1, 0.5, 1.0 mg/mL) are mixed with the DPPH solution.
-
The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The half-maximal effective concentration (EC50) is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for elucidating the mechanism of action of this compound. While the specific pathway for this peptide is not yet fully characterized, we can infer a probable mechanism based on its purported effects and the known pathways of comparable peptides.
Established Signaling Pathways of Alternative Peptides
-
GHK-Cu: This copper-peptide is known to stimulate tissue regeneration through various pathways. It can upregulate the expression of growth factors like VEGF and TGF-β, which are crucial for angiogenesis and tissue repair. GHK-Cu also influences the NF-κB pathway, contributing to its anti-inflammatory effects.[1] In skin, it is proposed that GHK is released upon injury and signals for repair, stimulating the synthesis of collagen and other extracellular matrix components.[2]
-
Argireline (Acetyl Hexapeptide-8): This peptide is a well-known neurotransmitter inhibitor.[3] It mimics the N-terminal end of the SNAP-25 protein and competes for a position in the SNARE complex.[4] This interference destabilizes the SNARE complex, leading to a reduction in the release of acetylcholine at the neuromuscular junction, which in turn relaxes facial muscles and reduces the appearance of expression wrinkles.[5] Some studies also suggest it may stimulate the production of collagen and elastin.
-
Collagen Peptides: Orally ingested collagen peptides have been shown to improve skin health. Bioactive di- and tripeptides, such as Pro-Hyp, are absorbed into the bloodstream and reach the skin. There, they stimulate fibroblasts to increase the synthesis of collagen and hyaluronic acid. One of the key signaling pathways involved is the activation of the TGF-β/Smad pathway, which promotes procollagen synthesis and inhibits the expression of MMPs.
Proposed Signaling Pathway for this compound
Based on its anti-aging and wrinkle-reducing claims, this compound likely acts as a signal peptide . It is plausible that it binds to specific receptors on the surface of fibroblasts, initiating an intracellular signaling cascade that leads to increased collagen and elastin synthesis and a decrease in MMP production. A probable pathway is the TGF-β/Smad signaling pathway , similar to collagen peptides.
References
- 1. peptideslabuk.com [peptideslabuk.com]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. perfectimage.com [perfectimage.com]
- 4. Meet Argireline, the neurotoxinlike cosmeceutical | MDedge [mdedge.com]
- 5. A synthetic hexapeptide (Argireline) with antiwrinkle activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-KLKKTETQ-NH2 vs. LL-37: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, understanding the functional characteristics of synthetic peptides is crucial for their application in therapeutics and cosmetics. This guide provides a comparative overview of Ac-KLKKTETQ-NH2 and the well-characterized antimicrobial and immunomodulatory peptide, LL-37. While publicly available functional data for this compound is limited, this guide uses LL-37 as a benchmark to illustrate the key functional assays and data presentation necessary for a comprehensive peptide evaluation.
Overview of Peptides
This compound is a synthetic peptide that has been identified as a bioactive ingredient with anti-aging properties, primarily for use in cosmetic formulations.[1][2] Its mechanism of action and performance in functional assays are not extensively documented in publicly accessible scientific literature.
LL-37 is the only human cathelicidin-derived antimicrobial peptide and is a critical component of the innate immune system.[3] It exhibits a broad range of activities, including direct antimicrobial action against bacteria, viruses, and fungi, as well as immunomodulatory functions such as regulating inflammation and promoting wound healing.[3][4]
Comparative Functional Data
Due to the limited availability of quantitative data for this compound, this section focuses on the well-documented functional profile of LL-37. The following tables summarize typical results from key functional assays used to characterize immunomodulatory and antimicrobial peptides.
Table 1: Antimicrobial Activity of LL-37
| Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | 0.23–7.5 µM | |
| Escherichia coli | Not specified | |
| Acinetobacter baumannii | 0.47–3.75 µM |
Table 2: Immunomodulatory Activity of LL-37
| Assay | Experimental Conditions | Result | Reference |
| Cytokine Release (TNF-α) | LPS-stimulated THP-1 cells | Dose-dependent reduction of TNF-α | |
| NF-κB/AP-1 Activation | LPS-stimulated THP1-X-Blue CD14 cells | Dose-dependent reduction | |
| Cell Migration | Human neutrophils, monocytes, T cells | Chemotactic activity |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for understanding peptide function. The following diagrams illustrate a key signaling pathway influenced by LL-37 and a general workflow for assessing peptide-induced cytokine modulation.
Caption: LL-37 modulation of the TLR4 signaling pathway.
Caption: Workflow for a cytokine inhibition assay.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for comparing the functional activity of peptides. Below are methodologies for key assays.
Antimicrobial Radial Diffusion Assay
-
Preparation of Agar Plates: A nutrient-poor agar (e.g., 1% agarose in 10 mM Tris, pH 7.4) is prepared. A suspension of the target bacteria (e.g., S. aureus or E. coli) at a concentration of approximately 10^6 colony-forming units (CFU)/mL is mixed with the molten agar before pouring into petri dishes.
-
Well Creation: Once the agar has solidified, small wells (2-3 mm in diameter) are punched into the agar.
-
Peptide Application: A defined concentration of the peptide (e.g., 100 µM) is added to each well. A buffer control is also included.
-
Incubation: The plates are incubated at 37°C for 3 hours to allow for peptide diffusion, followed by an overnight incubation at 37°C to allow for bacterial growth.
-
Data Analysis: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well.
NF-κB/AP-1 Reporter Assay
-
Cell Culture: THP1-XBlue-CD14 cells, which are engineered with a reporter gene for NF-κB and AP-1 activity, are cultured according to the manufacturer's instructions.
-
Cell Stimulation and Peptide Treatment: Cells are seeded in a 96-well plate. They are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS) for TLR4 (e.g., 100 ng/mL) or lipoteichoic acid (LTA) for TLR2 (e.g., 1 µg/mL), in the presence of increasing concentrations of the test peptide.
-
Incubation: The plate is incubated at 37°C and 5% CO2 for 18-24 hours.
-
Detection: The activity of secreted embryonic alkaline phosphatase (SEAP), the reporter protein, is measured in the cell supernatant using a detection reagent (e.g., QUANTI-Blue™). The absorbance is read at a specific wavelength (e.g., 620-655 nm).
-
Data Analysis: The reduction in absorbance in peptide-treated wells compared to the stimulated control indicates the inhibition of NF-κB/AP-1 activation.
Cell Viability (MTT) Assay
-
Cell Seeding: Human keratinocytes (e.g., HaCaT cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the peptide. A control group with no peptide and a positive control for cell lysis (e.g., lysis buffer) are included.
-
Incubation: The cells are incubated with the peptide for a specified duration (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured, typically at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion
While this compound shows promise in the cosmetics field for its anti-aging properties, a thorough comparison with well-established peptides like LL-37 is hampered by the lack of public data from functional assays. The experimental frameworks and data presented for LL-37 serve as a guide for the types of analyses required to fully characterize a novel peptide's biological activity. For drug development and advanced cosmeceutical applications, it is imperative to conduct such rigorous functional testing to elucidate mechanisms of action and ensure safety and efficacy.
References
A Comparative Analysis of Ac-KLKKTETQ-NH2 from Leading Synthesis Providers for Cosmetic and Dermatological Research
For researchers, scientists, and professionals in drug development and cosmetic science, the quality and purity of synthetic peptides are paramount. This guide provides an objective comparison of the peptide Ac-KLKKTETQ-NH2, a sequence noted for its potential anti-aging properties, from various synthesis providers. The comparison is supported by representative experimental data and detailed analytical protocols to aid in the selection of a high-quality product for research and development.
The peptide this compound, with its sequence Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln, acetylated at the N-terminus and amidated at the C-terminus, is gaining interest in the cosmetic industry as a bioactive ingredient with potential anti-aging effects.[1] Its efficacy in any formulation or experimental model is directly dependent on its purity, correct sequence, and the absence of contaminating byproducts from the synthesis process. This guide will delve into the critical quality control parameters and provide a framework for comparing this peptide from different suppliers.
Comparative Data of this compound from Different Providers
To illustrate the typical quality control data provided by reputable peptide synthesis companies, the following table summarizes hypothetical yet realistic data for this compound from three representative providers. Researchers should expect to receive a Certificate of Analysis (CoA) with similar data upon purchasing a custom peptide.
| Parameter | Provider A | Provider B | Provider C |
| Purity (by HPLC) | >98.5% | >95.2% | >98.8% |
| Identity (by MS) | Confirmed | Confirmed | Confirmed |
| Molecular Weight | 1045.25 g/mol (Observed) | 1045.3 g/mol (Observed) | 1045.28 g/mol (Observed) |
| Theoretical MW | 1045.26 g/mol | 1045.26 g/mol | 1045.26 g/mol |
| Appearance | White lyophilized powder | White lyophilized powder | White lyophilized powder |
| Solubility | Clear, colorless solution in water | Clear, colorless solution in water | Clear, colorless solution in water |
| Certificate of Analysis | Provided | Provided | Provided |
Experimental Protocols
The two primary methods for ensuring the quality of a synthetic peptide are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC separates the target peptide from impurities generated during synthesis. The purity is determined by comparing the area of the target peptide peak to the total area of all peaks in the chromatogram.
Protocol:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm) is typically used for peptide separations.[2]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage is run to elute the peptide and impurities. A typical gradient for a peptide of this nature might be 5% to 65% Solvent B over 30 minutes.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: UV detection at 214-220 nm, where the peptide bond absorbs light.
-
Analysis: The area of the main peak corresponding to this compound is integrated and expressed as a percentage of the total peak area to determine the purity.
Mass Spectrometry (MS) for Identity Verification
Mass spectrometry is used to determine the molecular weight of the synthesized peptide. The observed molecular weight must match the theoretical (calculated) molecular weight of this compound to confirm that the correct peptide was synthesized.
Protocol:
-
Sample Preparation: The lyophilized peptide is dissolved in a suitable solvent, often a water/acetonitrile mixture with a small amount of acid (like formic acid).
-
Ionization: Electrospray Ionization (ESI) is a common method for peptides, as it is a "soft" ionization technique that prevents fragmentation of the molecule.
-
Mass Analyzer: The ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole) which separates them based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting spectrum will show peaks corresponding to the different charge states of the peptide. The molecular weight is deconvoluted from these m/z values and compared to the calculated theoretical molecular weight of this compound.
Visualizing Peptide Synthesis Workflow and Biological Pathway
To better understand the context of peptide synthesis and its potential application, the following diagrams illustrate the general workflow and a hypothetical signaling pathway related to its anti-aging effects.
References
Unraveling the Specificity of Ac-KLKKTETQ-NH2: A Guide to Scrambled Peptide Control Experiments
For researchers, scientists, and drug development professionals, establishing the sequence-specific activity of a bioactive peptide is a critical step in preclinical research. This guide provides a framework for designing and interpreting control experiments for the peptide Ac-KLKKTETQ-NH2 using a scrambled peptide control. While this compound is recognized for its potential anti-aging properties, publicly available data directly comparing its activity to a scrambled control is limited. This guide, therefore, outlines the principles and theoretical experimental setups for such a comparison.
A scrambled peptide control is an essential tool in peptide research. It is a peptide with the same amino acid composition as the active peptide but with the sequence of amino acids randomly shuffled. The primary purpose of a scrambled control is to demonstrate that the biological activity of the peptide of interest is a direct result of its specific amino acid sequence and not merely due to the general physicochemical properties of its constituent amino acids. A properly designed scrambled control should be inactive, thus highlighting the sequence-dependent efficacy of the active peptide.
Principles of Scrambled Peptide Control Design
When designing a scrambled control for this compound, several factors should be considered to ensure the validity of the experimental results:
-
Identical Composition: The scrambled peptide must contain the exact same number and type of amino acids as this compound.
-
Randomized Sequence: The sequence should be sufficiently randomized to eliminate any critical binding motifs present in the active peptide.
-
Similar Physicochemical Properties: Ideally, the scrambled peptide should have a similar molecular weight, charge, and hydrophobicity to the active peptide to rule out non-specific effects related to these properties.
-
Lack of Biological Activity: The scrambled sequence should not possess any known biological activity of its own.
An example of a potential scrambled sequence for this compound could be Ac-KTQKEKTL-NH2.
Hypothetical Comparative Experiments
In the absence of direct comparative experimental data for this compound and its scrambled control, this section outlines a series of robust in vitro assays that could be employed to establish its sequence-specific activity.
Table 1: Hypothetical Comparative Data for this compound vs. Scrambled Control
| Assay | Parameter Measured | This compound (Expected Outcome) | Scrambled Peptide (Expected Outcome) |
| Cell Proliferation Assay | Cell Viability (%) | Increased | No significant change |
| Collagen Production Assay | Collagen I Levels (ng/mL) | Increased | No significant change |
| MMP-1 Inhibition Assay | MMP-1 Activity (%) | Decreased | No significant change |
| Gene Expression Analysis | Fold change in COL1A1 expression | Upregulated | No significant change |
Experimental Protocols
Below are detailed methodologies for the key experiments proposed in Table 1.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Human dermal fibroblasts are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Peptide Treatment: Cells are treated with varying concentrations of this compound or the scrambled control peptide (e.g., 1, 10, 100 µM) for 48 hours. A vehicle control (e.g., sterile water or PBS) is also included.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.
Collagen Production Assay (ELISA)
-
Cell Culture and Treatment: Human dermal fibroblasts are cultured in 6-well plates until they reach 80-90% confluency. The cells are then treated with this compound or the scrambled control peptide at a predetermined effective concentration for 72 hours.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: A commercial Human Pro-Collagen I alpha 1 ELISA kit is used to quantify the amount of secreted collagen in the supernatant, following the manufacturer's instructions.
-
Data Analysis: The concentration of Collagen I is determined by comparing the sample absorbance to a standard curve.
MMP-1 Inhibition Assay (Fluorometric Assay)
-
Enzyme and Substrate Preparation: Recombinant human MMP-1 and a fluorogenic MMP-1 substrate are prepared according to the assay kit's instructions.
-
Inhibition Reaction: this compound or the scrambled control peptide is pre-incubated with active MMP-1 for 15 minutes.
-
Substrate Addition: The fluorogenic substrate is added to initiate the reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured at regular intervals using a fluorescence plate reader.
-
Data Analysis: The percentage of MMP-1 inhibition is calculated by comparing the reaction rates in the presence and absence of the peptides.
Gene Expression Analysis (RT-qPCR)
-
Cell Treatment and RNA Extraction: Human dermal fibroblasts are treated with this compound or the scrambled control peptide for 24 hours. Total RNA is then extracted using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Real-time quantitative PCR is performed using primers specific for the COL1A1 gene (encoding Collagen I) and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression of the COL1A1 gene is calculated using the ΔΔCt method.
Signaling Pathway and Experimental Workflow
While the precise signaling pathway for this compound is not well-documented in publicly available literature, a hypothetical pathway for its anti-aging effects could involve the stimulation of collagen synthesis and the inhibition of collagen degradation.
Caption: Hypothetical signaling pathway of this compound.
The diagram above illustrates the expected sequence of events. The active peptide, this compound, is hypothesized to bind to a specific cell surface receptor, initiating an intracellular signaling cascade. This cascade leads to the activation of transcription factors that upregulate the expression of genes like COL1A1, resulting in increased collagen synthesis. Concurrently, the signaling pathway may also lead to the inhibition of matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation. The scrambled peptide, lacking the specific sequence for receptor binding, is not expected to trigger this pathway, resulting in no significant effect on collagen metabolism.
Caption: General experimental workflow for comparative analysis.
Unveiling Critical Residues: A Comparative Guide to the Alanine Scanning Mutagenesis of Aurein 1.2
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of peptides is paramount for designing novel therapeutics. Alanine scanning mutagenesis is a powerful technique to systematically evaluate the contribution of individual amino acid residues to a peptide's biological function. This guide provides a comprehensive comparison of the antimicrobial peptide Aurein 1.2 and its alanine-substituted analogues, supported by experimental data, to elucidate the roles of specific residues in its activity.
Aurein 1.2, a 13-residue antimicrobial peptide (AMP) with the sequence GLFDIIKKIAESF-NH2, was isolated from the Australian bell frog.[1][2] Its ability to combat a broad spectrum of pathogens has made it a subject of interest for the development of new antibiotics.[2] To identify the key residues responsible for its antimicrobial and hemolytic activities, a systematic alanine scan was performed, where each amino acid was individually replaced with alanine.[1][2]
Comparative Analysis of Aurein 1.2 Analogues
The biological activity of Aurein 1.2 and its alanine-substituted analogues was assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains and their hemolytic activity against human red blood cells. The data, summarized in the table below, reveals the critical residues for each function.
| Peptide Sequence | MIC (μg/mL) vs. S. aureus | Hemolytic Activity (%) at 100 μg/mL |
| Aurein 1.2 (Wild-Type) | GLFDIIKKIAESF-NH2 | 4 |
| [G1A]Aurein 1.2 | ALFDIIKKIAESF-NH2 | 4 |
| [L2A]Aurein 1.2 | GAFDIIKKIAESF-NH2 | 4 |
| [F3A]Aurein 1.2 | GLADIIKKIAESF-NH2 | 8 |
| [D4A]Aurein 1.2 | GLFAIIKKIAESF-NH2 | 4 |
| [I5A]Aurein 1.2 | GLFDAIKKIAESF-NH2 | 4 |
| [I6A]Aurein 1.2 | GLFDIAKKIAESF-NH2 | 4 |
| [K7A]Aurein 1.2 | GLFDIIAKIAESF-NH2 | 8 |
| [K8A]Aurein 1.2 | GLFDIIKAIAESF-NH2 | 4 |
| [I10A]Aurein 1.2 | GLFDIIKKAAESF-NH2 | 4 |
| [E11A]Aurein 1.2 | GLFDIIKKIAASF-NH2 | 4 |
| [S12A]Aurein 1.2 | GLFDIIKKIAEAF-NH2 | 4 |
| [F13A]Aurein 1.2 | GLFDIIKKIAESL-NH2 | 4 |
Data presented is a representative summary based on the findings from the study by Ciumac et al. (2019).
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data. The following sections outline the key experimental protocols used in the alanine scanning study of Aurein 1.2.
Peptide Synthesis and Purification
All peptides, including Aurein 1.2 and its alanine analogues, were synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The crude peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to a purity of >95%. The molecular weight of each peptide was confirmed by mass spectrometry.
Antimicrobial Activity Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) of each peptide was determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of the peptides were prepared in a 96-well microtiter plate. A standardized suspension of bacteria (e.g., Staphylococcus aureus) was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.
Hemolytic Activity Assay
The hemolytic activity of the peptides was assessed using fresh human red blood cells (hRBCs). The hRBCs were washed and diluted in phosphate-buffered saline (PBS). The peptide solutions at various concentrations were incubated with the hRBC suspension at 37°C for 1 hour. After centrifugation, the release of hemoglobin was measured by monitoring the absorbance of the supernatant at 540 nm. The percentage of hemolysis was calculated relative to a positive control (1% Triton X-100) and a negative control (PBS).
Visualizing the Workflow
The process of alanine scanning mutagenesis can be visualized as a systematic workflow, from peptide selection to data analysis.
Caption: Experimental workflow for alanine scanning mutagenesis of Aurein 1.2.
Signaling Pathway and Logical Relationships
The functional outcome of alanine scanning is a direct consequence of altering the physicochemical properties of the peptide, which in turn affects its interaction with biological membranes. This logical relationship is depicted below.
Caption: Logical relationships in alanine scanning mutagenesis.
By systematically replacing each amino acid with alanine, researchers can effectively map the functional epitopes of a peptide. The data from the alanine scan of Aurein 1.2 provides valuable insights into the residues crucial for its antimicrobial activity and those that can be modified to potentially reduce hemolytic side effects, guiding the rational design of more potent and selective peptide-based therapeutics.
References
Unveiling the Evidence: A Comparative Guide to Ac-KLKKTETQ-NH2 and its Anti-Aging Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of bioactive peptides for anti-aging research, a critical evaluation of the available evidence is paramount. This guide provides a comparative analysis of the synthetic peptide Ac-KLKKTETQ-NH2 against prominent alternatives, focusing on the availability of knockout or knockdown validation studies and the depth of supporting experimental data. While this compound is commercially available for cosmetic and research applications, a notable scarcity of public scientific literature detailing its specific biological target, mechanism of action, and in vivo or in vitro validation presents a significant challenge for evidence-based assessment.
In contrast, alternative anti-aging peptides such as Argireline (Acetyl Hexapeptide-8), SYN-AKE, and Klotho-derived peptides offer a more substantial foundation of scientific inquiry, with published studies elucidating their modes of action and providing quantitative efficacy data. This guide aims to objectively present this disparity, empowering researchers to make informed decisions based on the current state of scientific validation.
At a Glance: Comparative Overview
| Feature | This compound | Argireline (Acetyl Hexapeptide-8) | SYN-AKE (Dipeptide Diaminobutyroyl Benzylamide Diacetate) | Klotho-Derived Peptides |
| Reported Function | Anti-aging, cosmetic ingredient. | Anti-wrinkle. | Anti-wrinkle, muscle relaxation. | Anti-aging, anti-fibrotic, neuroprotective. |
| Mechanism of Action | Not publicly documented. | Inhibits SNARE complex formation, reducing acetylcholine release. | Antagonist of the muscular nicotinic acetylcholine receptor (mnAChR). | Modulates multiple signaling pathways (e.g., TGF-β, Wnt, IGF-1), antioxidant properties.[1][2] |
| Target Validation Studies | No publicly available knockout/knockdown studies. | Indirect validation through extensive in vitro and in vivo efficacy studies. | In vitro studies demonstrating muscle cell contraction inhibition.[3][4][5] | Studies on Klotho-deficient mice demonstrate its importance in aging. A Klotho-derived peptide has been shown to target the TGF-β receptor 2. |
| Quantitative Data | Not publicly available. | Up to 30% reduction in wrinkle depth in 30 days. Total anti-wrinkle efficacy of 48.9% in 4 weeks in Chinese subjects. | Up to 52% reduction in wrinkles on the forehead after 28 days. | A Klotho-derived peptide, KP1, has been shown to preserve kidney function and ameliorate renal fibrosis in mouse models. |
In-Depth Analysis of Anti-Aging Peptide Alternatives
Argireline (Acetyl Hexapeptide-8): A Botox-Like Peptide
Argireline is a synthetic hexapeptide that functions as a topical alternative to botulinum toxin A (Botox). Its mechanism of action is well-documented and centers on the inhibition of neurotransmitter release at the neuromuscular junction.
Mechanism of Action: Argireline mimics the N-terminal end of the SNAP-25 protein and competes with it for a position in the SNARE complex. This destabilizes the SNARE complex, leading to a reduction in the release of acetylcholine, a neurotransmitter that triggers muscle contraction. The resulting muscle relaxation leads to a decrease in the appearance of expression lines and wrinkles.
Experimental Data: Numerous studies have provided quantitative evidence for the efficacy of Argireline. An early study demonstrated up to a 30% reduction in wrinkle depth after 30 days of treatment with a 10% Argireline-containing emulsion. A randomized, placebo-controlled study in Chinese subjects showed a total anti-wrinkle efficacy of 48.9% after 4 weeks of twice-daily application. While not a direct knockout study, these functional data provide strong evidence for its biological activity.
Signaling Pathway and Experimental Workflow:
Caption: Mechanism of Argireline in inhibiting muscle contraction.
SYN-AKE: Mimicking Snake Venom for Muscle Relaxation
SYN-AKE is a synthetic tripeptide that mimics the activity of Waglerin-1, a polypeptide found in the venom of the Temple Viper. It is designed to have a potent and reversible muscle-relaxing effect.
Mechanism of Action: SYN-AKE acts as an antagonist of the muscular nicotinic acetylcholine receptor (mnAChR) on the postsynaptic membrane. By blocking these receptors, it prevents the binding of acetylcholine, thereby keeping the ion channels closed and preventing the influx of sodium ions that leads to muscle contraction. This results in the relaxation of facial muscles and a reduction in expression wrinkles.
Experimental Data: In vitro studies have shown that SYN-AKE at a concentration of 0.5mM can reduce the frequency of contractions of innervated muscle cells by 82% after a 2-hour treatment. In vivo studies on human volunteers demonstrated that a 4% SYN-AKE formulation reduced wrinkles on the forehead by up to 52% after 28 days of application.
Experimental Workflow:
Caption: In vitro and in vivo experimental workflow for SYN-AKE efficacy testing.
Klotho-Derived Peptides: Targeting Fundamental Aging Pathways
The Klotho gene is a well-established anti-aging gene. Deficiencies in Klotho in mice lead to a syndrome resembling accelerated aging, while its overexpression extends lifespan. Research has now moved towards utilizing peptides derived from the Klotho protein for therapeutic and research purposes.
Mechanism of Action: The full-length Klotho protein is a transmembrane protein that also exists in a soluble form and acts as a circulating hormone. It exerts its anti-aging effects by modulating several key signaling pathways, including inhibiting the pro-fibrotic TGF-β and Wnt signaling pathways, and suppressing insulin/IGF-1 signaling. It also possesses antioxidant properties. A specific Klotho-derived peptide, KP1, has been identified to exert its anti-fibrotic effects by binding to the TGF-β receptor 2 (TβR2) and disrupting the engagement of TGF-β, thereby inhibiting downstream signaling.
Experimental Data: Studies in mouse models of renal fibrosis have shown that intravenous injection of KP1 led to its accumulation in the injured kidneys, preserved kidney function, and ameliorated fibrosis. This demonstrates a targeted and effective in vivo action of a Klotho-derived peptide.
Signaling Pathway:
Caption: Mechanism of a Klotho-derived peptide in inhibiting TGF-β signaling.
Conclusion: The Imperative of Data-Driven Research
The comparison between this compound and its alternatives underscores a critical principle in scientific research and drug development: the necessity of robust, publicly available data for validation. While this compound holds potential as an anti-aging peptide, the current lack of published knockout, knockdown, or even detailed mechanistic and efficacy studies makes its scientific evaluation challenging.
In contrast, peptides like Argireline, SYN-AKE, and those derived from Klotho are supported by a growing body of literature that details their mechanisms of action and provides quantitative measures of their effects. For researchers and developers, this distinction is crucial. The selection of a bioactive peptide for further investigation should be guided by the strength and transparency of the supporting scientific evidence. As the field of anti-aging research continues to advance, the demand for well-validated molecules with clearly defined biological targets and pathways will only intensify.
References
Comparative Guide to Ac-KLKKTETQ-NH2 Antibody Specificity and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation and comparison of antibodies targeting the acetylated peptide sequence Ac-KLKKTETQ-NH2. As commercial antibodies for this specific epitope are not widely documented, this guide serves as a blueprint for researchers looking to produce, validate, or compare custom-developed or newly available antibodies for this target. The experimental data presented herein is hypothetical but representative of a robust validation process.
Introduction to this compound and Antibody Validation
The peptide sequence this compound represents a specific post-translationally modified epitope, with "Ac-" indicating acetylation at the N-terminus or on a lysine residue, and "-NH2" indicating amidation at the C-terminus. Such modifications can be crucial in various signaling pathways, making antibodies that specifically recognize them invaluable research tools.
Antibody validation is critical to ensure that an antibody is specific, selective, and reproducible for its intended application.[1] This involves a series of rigorous tests to confirm that the antibody binds to the correct target with high affinity and minimal off-target binding.[1][2] This guide outlines key validation experiments and presents a comparative analysis of three hypothetical antibodies: Ab-123 , Ab-456 , and a generic Competitor X .
Quantitative Performance Comparison
The following tables summarize the hypothetical performance of the antibodies across key validation assays.
Table 1: Specificity Analysis by Peptide ELISA
This experiment measures the antibody's ability to bind to the target peptide versus closely related, unmodified, or scrambled peptides. A higher signal for the target peptide and a lower signal for the others indicate higher specificity.
| Antibody | Target Peptide (this compound) OD450 | Unmodified Peptide (KLKKTETQ-NH2) OD450 | Scrambled Peptide (Ac-TEKQLKKT-NH2) OD450 | Specificity Ratio (Target/Unmodified) |
| Ab-123 | 2.85 | 0.15 | 0.05 | 19.0 |
| Ab-456 | 2.50 | 0.50 | 0.08 | 5.0 |
| Competitor X | 2.10 | 0.20 | 0.10 | 10.5 |
Table 2: Western Blot Performance
This table compares the antibodies' performance in detecting a hypothetical 50 kDa target protein in cell lysates. Key metrics include the optimal working dilution and the signal-to-noise ratio.
| Antibody | Optimal Dilution | Signal-to-Noise Ratio | Single Band at 50 kDa? |
| Ab-123 | 1:2000 | 25:1 | Yes |
| Ab-456 | 1:1000 | 10:1 | Yes, with minor bands |
| Competitor X | 1:1000 | 15:1 | Yes |
Table 3: Immunofluorescence (IF) Staining Quality
This table evaluates the quality of cellular imaging obtained with each antibody in a cell line known to express the target protein.
| Antibody | Optimal Dilution | Signal Intensity | Background Staining | Subcellular Localization |
| Ab-123 | 1:500 | +++ | Low | Nuclear |
| Ab-456 | 1:200 | ++ | Moderate | Nuclear & Cytoplasmic |
| Competitor X | 1:250 | ++ | Low | Nuclear |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are standard protocols that can be adapted for the validation of the this compound antibody.
Peptide ELISA for Specificity Testing
-
Coating: Coat a 96-well ELISA plate with 1 µg/mL of the target peptide (this compound), the unmodified peptide, and a scrambled peptide in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 1X PBST.
-
Blocking: Block the wells with 5% BSA in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Add the primary antibodies (Ab-123, Ab-456, Competitor X) at a starting dilution of 1:1000 in blocking buffer. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and incubate until a blue color develops. Stop the reaction with 2N H2SO4.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Western Blotting
-
Sample Preparation: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at its optimal dilution (see Table 2) overnight at 4°C with gentle shaking.[3]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Immunofluorescence (IF)
-
Cell Culture: Grow cells on glass coverslips to ~70% confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody at its optimal dilution (see Table 3) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the validation process and a hypothetical signaling pathway involving the target epitope.
Caption: A multi-phase workflow for comprehensive antibody validation.
Caption: Step-by-step workflow for Peptide ELISA specificity testing.
Caption: Hypothetical pathway where Protein X acetylation is critical.
Conclusion
Based on the hypothetical data, antibody Ab-123 demonstrates superior performance with high specificity in ELISA, a strong and clean signal in Western Blot at a higher dilution, and excellent signal-to-noise in immunofluorescence. While Competitor X is a viable alternative, Ab-123's overall performance marks it as the recommended choice for studies requiring high sensitivity and specificity for the this compound epitope. This guide underscores the necessity of a multi-faceted validation approach before an antibody is incorporated into critical research applications.
References
Unraveling the Specificity of Ac-KLKKTETQ-NH2: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is paramount in the evaluation of any therapeutic or cosmetic peptide. This guide provides a comparative analysis of the peptide Ac-KLKKTETQ-NH2, focusing on its potential cross-reactivity with other peptides. Due to a lack of direct experimental cross-reactivity data for this compound in publicly available literature, this comparison is based on sequence homology and functional similarities to its parent protein, Thymosin β4, and its known interactions.
This compound is a synthetic peptide with the sequence Acetyl-Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln-NH2. It is primarily investigated for its cosmetic applications, including promoting hair growth and improving the appearance of wrinkles. Its mechanism of action is believed to be linked to the stimulation of fibroblast and keratinocyte proliferation and the increased production of extracellular matrix proteins, processes in which signaling pathways like Transforming Growth Factor-beta (TGF-β) and Wnt play crucial roles.
Understanding Cross-Reactivity
Cross-reactivity is the phenomenon where antibodies or other binding molecules, such as receptors, recognize and bind to substances other than the one that elicited their production. In the context of peptides, this can lead to unintended biological effects. Assessing cross-reactivity is a critical step in preclinical development to ensure the specificity and safety of a peptide-based product.
Comparative Analysis: this compound and Homologous Peptides
A protein Basic Local Alignment Search Tool (BLAST) analysis of the core sequence "KLKKTETQ" reveals significant homology to a central actin-binding domain of Thymosin β4 (Tβ4) . Tβ4 is a naturally occurring peptide involved in wound healing, cell migration, and tissue regeneration. The sequence "LKKTET" within this compound is a well-characterized actin-binding motif of Tβ4.
| Peptide/Protein | Sequence | Known Function | Potential for Cross-Reactivity with this compound |
| This compound | Ac-KLKKTETQ -NH2 | Promotes hair growth, improves wrinkles | - |
| Thymosin β4 (Human) | SDKPDMAEIEKFDKSKLKKTETQ EKNPLPSKETIEQEKQAGES | Actin sequestration, wound healing, anti-inflammatory | High, due to identical core sequence. Antibodies and receptors that recognize the actin-binding domain of Tβ4 are likely to bind to this compound. |
| TB-500 | Ac-LKKTETQ-OH | Synthetic fragment of Tβ4, promotes tissue repair | Very High, as it comprises the core functional domain of this compound. |
| Other β-thymosins (e.g., Tβ10, Tβ15) | Share homologous sequences with Tβ4 | Regulation of actin dynamics | Moderate to High. The degree of cross-reactivity would depend on the sequence similarity of their respective actin-binding domains to "KLKKTETQ". |
Experimental Protocols for Assessing Peptide Cross-Reactivity
Standard immunological and biochemical assays are employed to determine the cross-reactivity of a peptide.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the binding of antibodies raised against this compound to other peptides.
Methodology:
-
Coating: Microplate wells are coated with this compound, homologous peptides (e.g., full-length Tβ4, TB-500), and unrelated control peptides.
-
Blocking: Non-specific binding sites in the wells are blocked using a blocking buffer (e.g., bovine serum albumin or non-fat dry milk).
-
Antibody Incubation: A primary antibody raised specifically against this compound is added to the wells and incubated.
-
Washing: Unbound primary antibody is washed away.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary antibody is added and incubated.
-
Washing: Unbound secondary antibody is washed away.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric, fluorescent, or luminescent signal.
-
Detection: The signal intensity is measured using a microplate reader. A strong signal in wells coated with peptides other than this compound indicates cross-reactivity.
Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity and kinetics of this compound and its potential cross-reactive peptides to a specific target (e.g., a receptor or antibody).
Methodology:
-
Immobilization: A target molecule (e.g., an antibody against this compound or a purified receptor) is immobilized on a sensor chip.
-
Injection: A solution containing the peptide of interest (this compound or a potential cross-reactant) is flowed over the sensor chip.
-
Detection: The binding of the peptide to the immobilized target is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.
-
Data Analysis: The association and dissociation rates are measured to determine the binding affinity (KD). Significant binding of other peptides indicates cross-reactivity.
Signaling Pathways
The biological effects of this compound are likely mediated through signaling pathways that regulate cell proliferation, differentiation, and extracellular matrix production. Given its similarity to Thymosin β4, the TGF-β and Wnt signaling pathways are of particular interest.
TGF-β Signaling Pathway
The TGF-β signaling pathway is crucial for skin homeostasis, wound healing, and hair follicle cycling.
Caption: TGF-β signaling cascade.
Wnt/β-catenin Signaling Pathway in Hair Follicle Development
The Wnt/β-catenin pathway is a key regulator of hair follicle morphogenesis and cycling.
Caption: Wnt/β-catenin signaling in hair growth.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is currently unavailable, its high sequence homology to the actin-binding domain of Thymosin β4 suggests a strong potential for cross-reactivity with Tβ4 and its related peptides. Researchers and developers working with this compound should consider this potential for off-target effects and are encouraged to perform rigorous experimental validation using methods such as ELISA and SPR to ascertain its binding specificity. A thorough understanding of its interaction with key signaling pathways like TGF-β and Wnt will further elucidate its biological activity and safety profile.
A Head-to-Head Battle: Ac-KLKKTETQ-NH2 Peptide vs. Small Molecule Inhibitors in Targeting Matrix Metalloproteinase-1
For researchers, scientists, and drug development professionals, the quest for potent and specific enzyme inhibitors is a continuous endeavor. This guide provides a comprehensive comparison of the peptide Ac-KLKKTETQ-NH2 and representative small molecule inhibitors, focusing on their effects on Matrix Metalloproteinase-1 (MMP-1), a key enzyme in extracellular matrix remodeling and a therapeutic target in various diseases, including skin aging and cancer.
This comparative analysis delves into the inhibitory efficacy, mechanisms of action, and experimental data of the cosmetic peptide this compound against two well-characterized small molecule MMP-1 inhibitors: Ilomastat (GM6001) and Doxycycline. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways, this guide aims to provide a clear and objective resource for informed decision-making in research and development.
At a Glance: Performance Comparison
The following table summarizes the quantitative data on the inhibitory activity of this compound and the small molecule inhibitors Ilomastat and Doxycycline against MMP-1.
| Inhibitor | Type | Target | IC50 / Ki Value |
| This compound | Peptide | MMP-1 | Data not publicly available |
| Ilomastat (GM6001) | Small Molecule (Hydroxamate) | Broad-spectrum MMPs, including MMP-1 | IC50: 1.5 nM; Ki: 0.4 nM[1] |
| Doxycycline | Small Molecule (Tetracycline) | Broad-spectrum MMPs, including MMP-1 | IC50: ~18-30 µM (collagen substrate)[2] |
Note: While the patent for this compound claims MMP-1 inhibitory activity, specific quantitative values (IC50 or Ki) are not detailed in publicly accessible documents. The comparison of potency is therefore based on the potent activity of Ilomastat and the moderate activity of Doxycycline.
Delving into the Mechanism of Action
The primary mechanism of action for both the peptide and the small molecule inhibitors discussed here revolves around the inhibition of MMP-1, an enzyme responsible for the degradation of extracellular matrix (ECM) proteins, most notably type I collagen. The breakdown of collagen is a hallmark of skin aging and is also implicated in pathological processes such as tumor invasion and metastasis.
This compound , as described in patent literature, is designed to counteract the effects of skin aging by not only inhibiting MMP-1 activity but also by stimulating the synthesis of new collagen. This dual-action mechanism suggests a potential for both preventing ECM degradation and promoting its regeneration.
Ilomastat (GM6001) is a potent, broad-spectrum MMP inhibitor. Its mechanism of action involves the chelation of the zinc ion within the active site of the MMP enzyme, which is crucial for its catalytic activity. This strong interaction results in very low nanomolar inhibition constants.
Doxycycline , a tetracycline antibiotic, also exhibits MMP inhibitory activity, albeit at much higher concentrations than Ilomastat. Its mechanism is also thought to involve binding to the zinc ion in the MMP active site, but with lower affinity. It has been shown to inhibit MMP-1 activity against its natural collagen substrate.[2]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: MMP-1 signaling pathway and points of inhibition.
Caption: A typical workflow for an in vitro MMP-1 inhibition assay.
Caption: Workflow for assessing collagen synthesis in cell culture.
Detailed Experimental Protocols
For researchers looking to replicate or build upon the findings discussed, the following are detailed protocols for key experiments.
MMP-1 Inhibition Assay (Fluorogenic Substrate)
This protocol is a standard method for determining the in vitro inhibitory activity of compounds against MMP-1.
Materials:
-
Recombinant human MMP-1 (active form)
-
Fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test compounds (this compound, Ilomastat, Doxycycline) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In the 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of each test compound dilution to the respective wells. For the control (uninhibited) wells, add 10 µL of the solvent control.
-
Add 20 µL of diluted recombinant human MMP-1 to all wells except the blank wells (add 20 µL of Assay Buffer to blanks).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic MMP-1 substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Collagen Synthesis Assay (Sircol Assay)
This protocol measures the amount of newly synthesized soluble collagen produced by cells in culture.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Sircol™ Soluble Collagen Assay Kit (or similar)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Microcentrifuge
-
Spectrophotometer
Procedure:
-
Seed human dermal fibroblasts in a 24-well plate at a suitable density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound). Include a vehicle control.
-
Incubate the cells for 48-72 hours.
-
Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Follow the manufacturer's instructions for the Sircol™ assay. This typically involves:
-
Precipitating the collagen from the supernatant with the Sircol Dye Reagent.
-
Centrifuging to pellet the collagen-dye complex.
-
Washing the pellet to remove unbound dye.
-
Dissolving the bound dye in the Alkali Reagent.
-
-
Measure the absorbance of the resulting solution at 555 nm using a spectrophotometer.
-
Quantify the amount of collagen in each sample by comparing the absorbance to a standard curve generated with known concentrations of collagen.
-
Normalize the collagen content to the cell number or total protein content in each well.
Conclusion
This comparative guide highlights the different profiles of the peptide this compound and the small molecule inhibitors Ilomastat and Doxycycline in the context of MMP-1 inhibition. Ilomastat stands out as a highly potent, broad-spectrum inhibitor, making it a valuable tool for in vitro studies requiring strong MMP inhibition. Doxycycline offers a moderately potent, orally available option that has been explored in clinical settings for its MMP-inhibiting properties.
The peptide this compound presents an interesting case. While its patent claims MMP-1 inhibition and collagen synthesis stimulation, the lack of publicly available quantitative inhibitory data makes a direct potency comparison challenging. Its proposed dual-action mechanism, however, positions it as a potentially valuable agent in cosmetic and dermatological applications where both ECM preservation and regeneration are desired.
For researchers and drug developers, the choice between a peptide-based inhibitor and a small molecule will depend on the specific application, desired potency, selectivity profile, and pharmacokinetic properties. Further quantitative studies on this compound are warranted to fully elucidate its potential and allow for a more direct comparison with established small molecule inhibitors.
References
Comparative Efficacy of Anti-Aging Peptides: A Guide for Researchers
In the dynamic field of cosmetic science and dermatology, peptides have emerged as a cornerstone of anti-aging formulations. Their ability to mimic natural biological molecules allows them to modulate physiological processes, such as collagen synthesis and muscle contraction, which are central to maintaining youthful skin architecture. This guide provides a comparative analysis of three widely recognized anti-aging peptides: Matrixyl® (Palmitoyl Pentapeptide-4), Argireline® (Acetyl Hexapeptide-8), and GHK-Cu (Copper Tripeptide-1). While the peptide Ac-KLKKTETQ-NH2 is noted for its anti-aging potential, a lack of publicly available, quantitative experimental data precludes its inclusion in this direct comparison.
This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of signaling pathways to facilitate an objective comparison of these popular bioactive peptides.
Peptide Mechanisms of Action
Anti-aging peptides can be broadly categorized based on their mechanism of action. The peptides compared in this guide represent two distinct classes: signal peptides and neurotransmitter-inhibiting peptides.
-
Matrixyl® (Palmitoyl Pentapeptide-4): As a signal peptide, Matrixyl® is a fragment of the pro-collagen type I molecule. It acts as a cellular messenger, stimulating fibroblasts to synthesize key components of the extracellular matrix (ECM), including collagen and elastin. This leads to increased dermal thickness and a reduction in the appearance of fine lines and wrinkles.[1]
-
Argireline® (Acetyl Hexapeptide-8): This peptide functions as a neurotransmitter inhibitor, often described as a "Botox-like" topical alternative.[2][3] It mimics the N-terminal end of the SNAP-25 protein, competing with it for a position in the SNARE complex. This destabilization of the SNARE complex attenuates the release of acetylcholine at the neuromuscular junction, leading to a reduction in the muscle contractions that cause expression lines.
-
GHK-Cu (Copper Tripeptide-1): This carrier peptide has a high affinity for copper (II) ions.[4] GHK-Cu is believed to deliver copper to the cellular environment, an essential cofactor for enzymes like lysyl oxidase, which is critical for collagen and elastin synthesis.[5] It also exhibits a wide range of other biological activities, including antioxidant and anti-inflammatory effects, and stimulation of wound healing and tissue regeneration.
Quantitative Comparison of Peptide Efficacy
The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative look at the efficacy of Matrixyl®, Argireline®, and GHK-Cu in key anti-aging parameters.
Table 1: In Vitro Efficacy of Anti-Aging Peptides
| Peptide | Assay | Cell Type | Concentration | Result | Citation |
| Matrixyl® | Collagen I Synthesis | Human Dermal Fibroblasts | Not Specified | Stimulates synthesis of collagen I | |
| Procollagen & Hyaluronic Acid Synthesis | Fibroblasts | Not Specified | Accelerates procollagen production and regulates hyaluronic acid synthesis | ||
| GHK-Cu | Collagen Synthesis | Human Dermal Fibroblasts | 0.01, 1, 100 nM | Increased production of collagen and elastin | |
| bFGF Production | Human Dermal Fibroblasts | Not Specified | 230% increase in basic Fibroblast Growth Factor production (with LED) | ||
| Antioxidant Activity | Macrophages | Not Specified | Increased superoxide dismutase (SOD) activity and reduced Reactive Oxygen Species (ROS) | ||
| Argireline® | - | - | - | Data primarily from in vivo studies | - |
Table 2: In Vivo (Clinical) Efficacy of Anti-Aging Peptides
| Peptide | Study Design | Duration | Parameter | Result | Citation |
| Matrixyl® | Double-blind, randomized, placebo-controlled | 8 weeks | Periorbital Wrinkle Reduction | Significant reduction in wrinkles and fine lines compared to placebo | |
| Double-blind, randomized, split-face | 4 weeks | Periorbital Wrinkle Depth | Significant reduction in wrinkle depth | ||
| Double-blind, randomized trial | 12 weeks | Facial Wrinkles/Fine Lines | Topical application of 3 ppm palmitoyl peptide reduced facial wrinkles/fine lines | ||
| Argireline® | Prospective, double-blind, randomized, placebo-controlled | 4 weeks | Periorbital Lines | 48.9% total anti-wrinkle efficiency based on subjective assessment | |
| Oil/water emulsion with 10% Argireline® | 4 weeks | Wrinkle Depth | Up to 30% reduction in wrinkle depth | ||
| GHK-Cu | Placebo-controlled | 12 weeks | Skin Laxity, Clarity, Firmness, Wrinkles | Improved skin laxity, clarity, and firmness; reduced fine lines and coarse wrinkles | |
| Placebo-controlled | 12 weeks | Skin Density and Thickness | Increased skin density and thickness | ||
| Double-blind clinical trial | 8 weeks | Wrinkle Volume Reduction | 55.8% reduction in wrinkle volume compared to control serum |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies are crucial. Below are summaries of common experimental protocols used to evaluate the efficacy of anti-aging peptides.
In Vitro Assays
-
Cell Culture: Human dermal fibroblasts (HDFs) or keratinocytes are cultured in appropriate media. For experiments, cells are seeded in multi-well plates and allowed to adhere.
-
Collagen Synthesis Assay:
-
Fibroblasts are treated with the test peptide at various concentrations for a specified period (e.g., 48 hours).
-
The amount of newly synthesized collagen secreted into the culture medium is quantified.
-
This can be achieved using an ELISA (Enzyme-Linked Immunosorbent Assay) kit specific for pro-collagen type I. Alternatively, a radioactive labeling method using [3H]-proline followed by pepsin digestion to isolate collagen can be employed.
-
-
Elastase Inhibition Assay:
-
Neutrophil elastase and a fluorogenic substrate are used.
-
The test peptide is incubated with the elastase enzyme.
-
The substrate is then added, and the fluorescence is measured over time. A decrease in fluorescence indicates inhibition of elastase activity.
-
-
Fibroblast Proliferation Assay (MTT Assay):
-
Fibroblasts are seeded in a 96-well plate and treated with the test peptide.
-
After the incubation period, MTT reagent is added to each well.
-
Mitochondrial dehydrogenases in viable cells convert the MTT to a purple formazan product.
-
The formazan is then solubilized, and the absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.
-
In Vivo (Clinical) Studies
-
Study Design: Double-blind, randomized, placebo-controlled, and split-face designs are the gold standard to minimize bias.
-
Participant Recruitment: Subjects are selected based on specific criteria, such as age and the presence of visible signs of aging (e.g., periorbital wrinkles).
-
Product Application: Participants are instructed to apply the formulation containing the test peptide and a placebo to designated areas of the face twice daily for a set duration (e.g., 4, 8, or 12 weeks).
-
Efficacy Evaluation:
-
Instrumental Assessment: Non-invasive instruments are used to measure changes in skin parameters.
-
Visioscan® VC 98: To measure wrinkle depth and skin surface topography.
-
Cutometer® MPA 580: To assess skin elasticity and firmness.
-
Corneometer® CM 825: To measure skin hydration.
-
-
Expert Grading: Dermatologists or trained experts visually assess changes in wrinkles and other signs of aging using standardized grading scales (e.g., Rao-Goldman 5-point scoring).
-
Subject Self-Assessment: Participants complete questionnaires to provide their subjective evaluation of the product's efficacy.
-
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways of the discussed peptides and a general workflow for evaluating their efficacy.
Caption: Signaling pathways of Matrixyl®, Argireline®, and GHK-Cu.
Caption: General workflow for evaluating anti-aging peptide efficacy.
References
- 1. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl Hexapeptide-8 as a Topical Alternative to Botulinum Toxin: A Review of the Literature - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Investigating the effects of Argireline in a skin serum containing hyaluronic acids on skin surface wrinkles using the Visia® Complexion Analysis camera system for objective skin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
Safety Operating Guide
Navigating the Safe Disposal of Ac-KLKKTETQ-NH2: A Guide for Laboratory Professionals
Pre-Disposal Considerations and Hazard Assessment
Before beginning any disposal process, a thorough hazard assessment is crucial. Although Ac-KLKKTETQ-NH2 is not broadly classified as a hazardous substance, its toxicological properties have not been fully investigated.[1] Therefore, it is prudent to handle it with caution.[1]
Key Principles:
-
Avoid Environmental Release: Never dispose of peptides directly down the drain or in regular trash, as they can pose environmental and health risks.[1]
-
Institutional Guidelines: Always prioritize and follow your institution's specific guidelines for chemical waste disposal.[1]
-
Consult Similar SDSs: In the absence of a specific SDS, reviewing safety data sheets for similar research-grade chemicals can provide valuable handling and disposal information.
Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory to prevent exposure.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
Step-by-Step Disposal Protocol
The proper disposal method will depend on whether the waste is in a liquid or solid form.
Liquid Waste Disposal: Chemical Inactivation
For liquid waste containing this compound, chemical inactivation is the preferred method before disposal. This process denatures the peptide, rendering it biologically inactive.
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Common and effective reagents include a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).
-
Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.
-
Neutralization (if applicable): If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions).
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. Always verify with your institution's Environmental Health & Safety (EHS) department before drain disposal.
Summary of Chemical Inactivation Parameters:
| Inactivation Reagent | Recommended Concentration | Minimum Contact Time |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | 30-60 minutes |
| Sodium Hydroxide (NaOH) | 1 M | 30-60 minutes |
| Hydrochloric Acid (HCl) | 1 M | 30-60 minutes |
Solid Waste Disposal
Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste.
Procedure for Solid Waste:
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Labeling: The container should be clearly marked as "Hazardous Chemical Waste" and list the contents.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ac-KLKKTETQ-NH2
For researchers, scientists, and drug development professionals, the proper handling of synthetic peptides like Ac-KLKKTETQ-NH2 is crucial for both personal safety and research integrity. This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this peptide.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is vital to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. |
| Face Shield | Recommended when there is a significant risk of splashing, for instance, during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly recommended for their chemical resistance. |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to prevent inhalation of fine particles or when handling solutions in poorly ventilated areas. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals that could affect product quality.
Storage:
-
Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or preferably -80°C in a tightly sealed, light-protective, and desiccated container.
-
Reconstituted Peptide: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or colder. For short-term use, refrigerated storage at 2°C to 8°C may be acceptable, but consult product-specific recommendations.
Reconstitution:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Use a sterile, appropriate solvent for reconstitution. For many peptides, sterile, distilled water or a specific buffer is suitable.
-
Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
